Product packaging for 14,15-EE-8(Z)-E(Cat. No.:CAS No. 519038-93-8)

14,15-EE-8(Z)-E

Cat. No.: B582131
CAS No.: 519038-93-8
M. Wt: 324.505
InChI Key: FFYIZOYJCCKMDJ-QKJYYDANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epoxyeicosatrienoic acids (EETs), such as 11-EET and 14-EET, are cytochrome P450 metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity. 14,15-EE-8(Z)-E is a structural analog of 14-EET that demonstrates potent vasodilator agonist activity in bovine coronary arteries similar to that of 14-EET.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O3 B582131 14,15-EE-8(Z)-E CAS No. 519038-93-8

Properties

IUPAC Name

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIZOYJCCKMDJ-FHLMBLHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 14,15-EE-8(Z)-E: A Cytochrome P450 Metabolite Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a stable and potent analog of the endogenous cytochrome P450 (CYP) metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EETs are critical signaling molecules involved in a myriad of physiological processes, including the regulation of vascular tone and adipogenesis. However, their therapeutic potential is often limited by metabolic instability. This guide details the synthetic methodology for this compound, its key biological activities with supporting quantitative data, and the intricate signaling pathways it modulates. Detailed experimental protocols for the synthesis and key biological assays are provided to facilitate further research and development in this promising area of pharmacology.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from the metabolism of arachidonic acid by cytochrome P450 epoxygenases.[1][2] Among the four regioisomers, 14,15-EET is a prominent metabolite known for its potent vasodilatory and anti-inflammatory properties, making it a molecule of significant interest in cardiovascular research.[3] EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone.[1] However, the therapeutic application of native EETs is hampered by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[2]

To overcome this limitation, stable analogs of EETs have been developed. This compound is a structural analog of 14,15-EET that exhibits potent vasodilator activity in bovine coronary arteries, comparable to its parent compound. This analog was designed to resist metabolic degradation, thereby prolonging its biological activity and making it a valuable tool for studying the physiological roles of EETs and a potential therapeutic candidate.

This guide will delve into the technical aspects of this compound, covering its synthesis, biological effects with quantitative data, and the underlying signaling mechanisms.

Data Presentation

The biological activity of this compound and related compounds has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Vasodilator Activity of EET Analogs in Bovine Coronary Arteries

CompoundED₅₀ (μM)Maximal Relaxation (%)Reference
14,15-EET~1.075-87
This compound Potent, similar to 14,15-EETNot explicitly quantified
Tetrazole 19 (analog)0.18Not specified
Oxadiazole-5-thione 25 (analog)0.36Not specified

Table 2: Effect of this compound on Adipogenic Transcription Factor mRNA Expression in 3T3-L1 Cells

Transcription FactorTreatment with this compoundFold Change vs. ControlReference
PPARγDownregulationData not quantified
C/EBPαDownregulationData not quantified
SREBP1cDownregulationData not quantified

Experimental Protocols

Detailed methodologies for the synthesis of this compound and key biological assays are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective multi-step process adapted from established methods for synthesizing EET analogs. The following protocol outlines a plausible synthetic route.

Protocol 3.1.1: Stereoselective Synthesis of 14(S),15(R)-EE-8(Z)-E

Step 1: Synthesis of the Alkyne Precursor

  • Start with a commercially available protected chiral alcohol, (R)-1,2-epoxy-5-hexene.

  • Perform a ring-opening reaction with a suitable organocuprate reagent to introduce the pentyl side chain, yielding a chiral alcohol.

  • Protect the resulting secondary alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Carry out a hydroboration-oxidation of the terminal alkene to yield a primary alcohol.

  • Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • React the aldehyde with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide in a Wittig reaction to introduce the C8-C13 fragment with the Z-double bond, yielding the protected carboxylic acid.

  • Deprotect the secondary alcohol to yield the hydroxy-acid precursor.

Step 2: Epoxidation and Deprotection

  • Perform a stereoselective epoxidation of the terminal double bond using a Sharpless asymmetric epoxidation or a similar method to yield the desired (14S, 15R)-epoxide.

  • Deprotect the carboxylic acid to yield the final product, 14(S),15(R)-epoxyeicosa-8(Z)-enoic acid.

  • Purify the final compound using silica gel chromatography and characterize by NMR and mass spectrometry.

Vasodilation Assay in Bovine Coronary Arteries

This protocol describes the measurement of isometric tension in isolated bovine coronary artery rings to assess the vasodilator effects of this compound.

Protocol 3.2.1: Isometric Tension Measurement

  • Tissue Preparation:

    • Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose).

    • Dissect the left anterior descending coronary artery and place it in fresh, cold Krebs buffer.

    • Carefully remove excess connective tissue and cut the artery into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Isometric Tension Recording:

    • Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

    • Gradually stretch the rings to their optimal resting tension (typically 2-3 g) and allow them to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

  • Experimental Procedure:

    • Pre-constrict the arterial rings with a thromboxane A₂ mimetic, U46619 (e.g., 10-100 nM), to achieve a stable contraction.

    • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

    • Record the relaxation response as a percentage of the pre-constriction induced by U46619.

    • At the end of each experiment, add a known vasodilator (e.g., sodium nitroprusside, 10 µM) to determine the maximal relaxation.

Adipocyte Differentiation Assay

This protocol details the procedure for inducing the differentiation of 3T3-L1 preadipocytes and assessing the effect of this compound on this process.

Protocol 3.3.1: 3T3-L1 Cell Differentiation

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 6-well plates and grow to confluence.

  • Differentiation Induction:

    • Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

    • Treat the cells with either vehicle (e.g., ethanol) or different concentrations of this compound during the differentiation period.

  • Maturation and Maintenance:

    • On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 8 onwards.

  • Analysis of Adipogenesis:

    • Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin and stain with Oil Red O solution.

    • Gene Expression Analysis: At different time points during differentiation, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP1c.

Signaling Pathways and Mechanisms of Action

14,15-EET and its analogs exert their biological effects through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Vasodilation Signaling Pathway

In vascular smooth muscle cells, 14,15-EET analogs are known to induce relaxation primarily through the activation of potassium channels, leading to hyperpolarization. This process involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK).

Vasodilation_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell 14_15_EE_8Z_E This compound Receptor Putative Receptor 14_15_EE_8Z_E->Receptor CaMKII CaMKII Receptor->CaMKII Activates Raf Raf CaMKII->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates K_channel K+ Channel (e.g., BKCa) ERK->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Fig. 1: Proposed signaling pathway for this compound-induced vasodilation.
Adipogenesis Regulatory Pathway

During adipocyte differentiation, a cascade of transcription factors is activated. This compound has been shown to downregulate key adipogenic transcription factors, thereby inhibiting adipogenesis.

Adipogenesis_Pathway cluster_extracellular Extracellular cluster_cell Preadipocyte 14_15_EE_8Z_E This compound Signal_Transduction Signal Transduction 14_15_EE_8Z_E->Signal_Transduction CEBP_beta_delta C/EBPβ, C/EBPδ Signal_Transduction->CEBP_beta_delta Inhibits PPARg_CEBPa PPARγ, C/EBPα CEBP_beta_delta->PPARg_CEBPa Induce SREBP1c SREBP1c PPARg_CEBPa->SREBP1c Induce Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis SREBP1c->Adipogenesis

Fig. 2: Inhibition of the adipogenesis signaling cascade by this compound.
Experimental Workflow: Vasodilation Assay

The following diagram illustrates the logical workflow for conducting the vasodilation assay.

Vasodilation_Workflow Start Start Tissue_Prep Prepare Bovine Coronary Artery Rings Start->Tissue_Prep Mounting Mount Rings in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Pre_constriction Pre-constrict with U46619 Equilibration->Pre_constriction Drug_Addition Add Cumulative Doses of This compound Pre_constriction->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Max_Relaxation Determine Maximal Relaxation (Sodium Nitroprusside) Data_Recording->Max_Relaxation Analysis Analyze Data (Calculate % Relaxation) Max_Relaxation->Analysis End End Analysis->End

Fig. 3: Workflow for the bovine coronary artery vasodilation assay.

Conclusion

This compound stands out as a valuable pharmacological tool and a potential therapeutic agent due to its enhanced stability and potent biological activity that mimics the endogenous CYP metabolite, 14,15-EET. Its demonstrated effects on vasodilation and adipogenesis highlight its potential in the study and treatment of cardiovascular and metabolic diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising cytochrome P450 metabolite analog. Further investigations into its in vivo efficacy, safety profile, and the precise molecular interactions with its putative receptors are warranted to advance its clinical translation.

References

The Biological Functions of 14,15-Epoxyeicosatrienoic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse and potent biological activities, including vasodilation, anti-inflammatory effects, and tissue protection. However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH). This has spurred the development of chemically stable and metabolically resistant 14,15-EET analogs. This technical guide provides a comprehensive overview of the biological functions of these analogs, focusing on their signaling mechanisms, therapeutic potential, and the experimental methodologies used to characterize them.

Core Biological Functions and Therapeutic Potential

14,15-EET analogs exhibit a wide range of biological effects that hold promise for the treatment of various diseases. These functions are primarily attributed to their ability to mimic the actions of endogenous 14,15-EET while resisting degradation.

Cardiovascular Effects:

  • Vasodilation: 14,15-EET analogs are potent vasodilators, relaxing vascular smooth muscle and lowering blood pressure.[1] This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation.[2]

  • Anti-inflammatory Actions: These analogs exert significant anti-inflammatory effects in the vasculature by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[3] This leads to reduced expression of adhesion molecules and inflammatory cytokines, mitigating vascular inflammation.[4]

  • Cardioprotection: Studies have shown that 14,15-EET analogs can protect the heart from ischemia-reperfusion injury and reduce cardiac remodeling.

Renal Protective Effects:

In the kidneys, 14,15-EET analogs have demonstrated protective effects in models of kidney disease. They can improve renal blood flow, reduce inflammation, and inhibit fibrosis.

Anti-cancer and Pro-angiogenic Properties:

The role of 14,15-EET and its analogs in cancer is complex. While some studies suggest they may promote angiogenesis and cell proliferation, others indicate potential anti-cancer effects through various mechanisms. Further research is needed to fully elucidate their role in oncology.

Quantitative Data on 14,15-EET Analog Activity

The following tables summarize the quantitative data on the vasorelaxant and sEH inhibitory activities of various 14,15-EET analogs.

Table 1: Vasorelaxant Activity of 14,15-EET and its Analogs in Bovine Coronary Arteries

CompoundED50 (µM)Maximum Vasorelaxation (%)Reference
14,15-EET1.0 - 2.285 - 94
14,15-EET-methyl esterActiveFull activity
14,15-EET-methylsulfonimideActiveFull activity
Oxamide 161.7N/A
N-iPr-amide 201.7N/A
Unsubstituted urea 123.5N/A
Tetrazole 190.18N/A
Oxadiazole-5-thione 250.36N/A

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of 14,15-EET Analogs

CompoundIC50Reference
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)3 nM
Unsubstituted urea 1216 nM
Tetrazole 1911 nM
Oxadiazole-5-thione 25>500 nM
Oxamide 1659 µM
N-iPr-amide 2019 µM
Sulforaphane (SFN)3.65 µM
Phenyl isothiocyanate (PITC)7.5 µM

Signaling Pathways of 14,15-EET Analogs

14,15-EET analogs exert their biological effects through multiple signaling pathways. Key pathways include:

  • Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 14,15-EET and its analogs can activate PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by EETs can suppress inflammatory responses.

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: A major anti-inflammatory mechanism of 14,15-EET analogs is the inhibition of the NF-κB pathway. They can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • G-protein Coupled Receptor (GPCR) Signaling: Evidence suggests that some of the effects of 14,15-EET are mediated through a putative GPCR. Binding of 14,15-EET to this receptor is thought to activate Gsα, leading to downstream signaling cascades.

Signaling Pathway Diagrams (Graphviz DOT Language)

PPARg_Activation cluster_nucleus Nucleus EET_analog 14,15-EET Analog PPARg PPARγ EET_analog->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Anti-inflammatory Gene Expression PPRE->Target_Genes regulates NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to EET_analog 14,15-EET Analog EET_analog->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of 14,15-EET Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Verification Structure Verification (e.g., NMR, MS) Purification->Structure_Verification Vasorelaxation Vasorelaxation Assay (Bovine Coronary Arteries) Structure_Verification->Vasorelaxation sEH_Inhibition sEH Inhibition Assay (Fluorometric) Structure_Verification->sEH_Inhibition Cell_Signaling Cell-based Signaling Assays (e.g., Western Blot, Reporter Assays) Structure_Verification->Cell_Signaling Animal_Models Animal Models of Disease (e.g., Hypertension, Kidney Injury) Vasorelaxation->Animal_Models sEH_Inhibition->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

The Inhibitory Role of 14,15-EE-8(Z)-E in Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of 14,15-EE-8(Z)-E, a structural analog of the epoxyeicosatrienoic acid (EET) 14,15-EET, on the process of adipocyte differentiation. EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and are known to possess a range of biological activities, including anti-inflammatory and vasodilatory effects. Recent research has highlighted their potent anti-adipogenic properties, positioning them as potential therapeutic agents in the context of obesity and metabolic disorders.

Core Findings: Attenuation of Adipogenic Gene Expression

Studies utilizing the 3T3-L1 preadipocyte cell line, a well-established in vitro model for adipogenesis, have demonstrated that this compound significantly curtails the differentiation of these cells into mature adipocytes. This inhibitory effect is achieved through the dose-dependent downregulation of key transcription factors and genes that are pivotal for the adipogenic program.

Quantitative Analysis of Gene Expression

The administration of this compound to differentiating 3T3-L1 cells results in a marked reduction in the mRNA levels of critical adipogenic regulators. The table below summarizes the quantitative data from key studies, showcasing the dose-dependent inhibitory effects of this compound on the expression of these genes after an 8-day treatment period.[1]

Gene Target0.1 µM this compound (Fold Change vs. Vehicle)0.5 µM this compound (Fold Change vs. Vehicle)1.0 µM this compound (Fold Change vs. Vehicle)
Transcription Factors
PPARγ~0.8~0.6~0.4
C/EBPα~0.9~0.7~0.5
SREBP1c~0.85~0.65~0.5
Adipocyte Differentiation-Associated Genes
LPL~0.8~0.6~0.45
ACC1~0.9~0.75~0.6
FAS~0.85~0.7~0.55
Fabp4~0.75~0.55~0.4
P < 0.05 versus vehicle control[1]

Proposed Signaling Pathways and Mechanism of Action

The anti-adipogenic effects of this compound are believed to be mediated through the modulation of intricate signaling cascades that govern the initiation and progression of adipogenesis. While the direct molecular receptor for 14,15-EET and its analogs is still under investigation, evidence points towards the involvement of G-protein coupled receptors (GPCRs), potentially including prostaglandin receptors.

Activation of these putative receptors is thought to initiate a signaling cascade that ultimately leads to the suppression of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). The downregulation of these key transcription factors subsequently leads to a reduction in the expression of their target genes, which are essential for lipid metabolism and the development of the mature adipocyte phenotype.

Furthermore, studies on EETs in other cellular contexts suggest a potential role for the PGC-1α signaling cascade and the modulation of intracellular second messengers like cAMP.[2] The rapid metabolism of EETs by soluble epoxide hydrolase (sEH) to less active diols is a critical factor in regulating their biological activity. Therefore, the stability of analogs like this compound is a key determinant of their potency.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 14_15_EE_8_Z_E This compound GPCR Putative GPCR (e.g., Prostaglandin Receptor) 14_15_EE_8_Z_E->GPCR Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., ↓cAMP, PKA modulation) GPCR->Signaling_Cascade Activates PPARg_CEBPa ↓ PPARγ & C/EBPα Expression/Activity Signaling_Cascade->PPARg_CEBPa Target_Genes ↓ Adipogenic Target Genes (LPL, ACC1, FAS, Fabp4) PPARg_CEBPa->Target_Genes Adipogenesis Inhibition of Adipocyte Differentiation Target_Genes->Adipogenesis

Proposed signaling pathway for the anti-adipogenic effects of this compound.

Key Experimental Methodologies

The following section details the protocols for the primary assays used to evaluate the effects of this compound on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Treatment with this compound: The compound or vehicle control is added to the differentiation medium at the desired concentrations (e.g., 0.1, 0.5, and 1.0 µM).

  • Maintenance: On day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. The treatment with this compound is continued for the duration of the experiment (e.g., 8 days).

Start 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post) Start->Confluence Induction Induce Differentiation (Day 0) (MDI Cocktail + this compound) Confluence->Induction Maintenance1 Insulin Medium (Day 2) Induction->Maintenance1 Maintenance2 FBS Medium (Day 4-8) (Change every 2 days) Maintenance1->Maintenance2 Endpoint Harvest for Analysis (Day 8) Maintenance2->Endpoint

Experimental workflow for 3T3-L1 adipocyte differentiation with this compound treatment.
Oil Red O Staining for Lipid Accumulation

  • Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

  • Washing: The cells are washed with water and then with 60% isopropanol.

  • Staining: The cells are incubated with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

  • Washing: The staining solution is removed, and the cells are washed repeatedly with water until the excess stain is removed.

  • Visualization: The accumulation of lipid droplets, stained red, is visualized and imaged using a microscope.

  • Quantification (Optional): The stained lipid droplets can be quantified by eluting the dye with 100% isopropanol and measuring the absorbance at approximately 500 nm.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from the treated and control 3T3-L1 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The relative expression of target genes (PPARγ, C/EBPα, SREBP1c, LPL, ACC1, FAS, and Fabp4) is quantified using SYBR Green-based qPCR. The expression levels are normalized to a stable housekeeping gene, such as GAPDH or β-actin.

  • Primer Sequences: Commercially available and validated primer sets for mouse genes are recommended.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates are prepared from the differentiated 3T3-L1 cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., PPARγ, FABP4). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry and normalized to a loading control like β-actin or GAPDH.

  • Antibody Information:

    • PPARγ: Rabbit polyclonal or monoclonal antibodies (e.g., Cell Signaling Technology #2430, #95128; Novus Biologicals NBP2-22106).[3]

    • FABP4: Rabbit polyclonal antibodies (e.g., Cell Signaling Technology #2120).

Conclusion and Future Directions

The EET analog this compound demonstrates significant anti-adipogenic properties by downregulating the expression of key transcription factors and genes involved in adipocyte differentiation. These findings underscore the potential of targeting the EET pathway for the development of novel therapeutics for obesity and related metabolic diseases. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the role of this and similar compounds in adipocyte biology.

References

Foundational Research on Epoxyeicosatrienoic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of lipid signaling molecules that play crucial roles in a variety of physiological and pathophysiological processes.[1] Synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, EETs are involved in the regulation of vascular tone, inflammation, angiogenesis, and cardioprotection.[1][2][3] Their biological activity is terminated primarily through hydrolysis by the soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs).[4] This guide provides an in-depth overview of the foundational research on EET signaling, with a focus on quantitative data, experimental methodologies, and the core signaling pathways.

Biosynthesis and Metabolism of EETs

EETs are produced from arachidonic acid by CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies. This enzymatic reaction occurs at one of the four double bonds of arachidonic acid, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each of these regioisomers can exist as two different enantiomers. The expression and activity of these CYP enzymes vary across different tissues and cell types, leading to distinct EET profiles.

The primary metabolic pathway for the inactivation of EETs is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the corresponding DHETs. Inhibition of sEH has emerged as a promising therapeutic strategy to enhance the beneficial effects of endogenous EETs by increasing their bioavailability.

Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in EET biosynthesis and metabolism is crucial for pharmacological and physiological studies.

EnzymeSubstrateProduct(s)KmVmaxKi (for Inhibitors)Reference(s)
CYP2C8 Arachidonic Acid14,15-EET, 11,12-EETN/AN/AN/A
CYP2C9 Arachidonic Acid14,15-EET, 11,12-EET, 8,9-EETN/AN/AN/A
CYP2J2 Arachidonic Acid14,15-EET, 11,12-EETN/AN/AN/A
Soluble Epoxide Hydrolase (sEH) Various EpoxidesCorresponding DiolsN/AN/A2.0 - 89.1 µM

Signaling Pathways of EETs

EETs exert their biological effects through multiple signaling pathways, including activation of G-protein coupled receptors (GPCRs), modulation of ion channels, and regulation of nuclear hormone receptors like peroxisome proliferator-activated receptors (PPARs).

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that at least some of the effects of EETs are mediated by cell surface GPCRs. Studies have identified high-affinity binding sites for EETs on various cell types. The downstream signaling often involves the activation of Gs alpha subunits, leading to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of protein kinase A (PKA).

GPCR_Signaling EET EET GPCR GPCR EET->GPCR Binds G_protein Gαsβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

EET-mediated GPCR signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

EETs can act as endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression. Upon activation by EETs, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in lipid metabolism and inflammation.

PPAR_Signaling EET EET PPAR PPAR (α, γ) EET->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Translation Biological_Effects Biological Effects (e.g., Anti-inflammation) Protein->Biological_Effects

EET activation of PPAR signaling pathway.
Modulation of Ion Channels

A key mechanism by which EETs induce vasodilation is through the activation of ion channels in vascular smooth muscle cells. EETs have been shown to activate large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle. EETs have also been reported to modulate other ion channels, including transient receptor potential (TRP) channels and ATP-sensitive potassium (KATP) channels.

Quantitative Data on EETs' Biological Activity

The biological potency of EETs can vary depending on the specific regioisomer and the biological system being studied. The following table summarizes some of the reported half-maximal effective concentration (EC50) values for the vasodilatory effects of different EETs.

EET RegioisomerEC50 (Vasodilation)Artery TypeSpeciesReference(s)
14,15-EET3 ± 1 pM (SR) / 7 ± 5 pM (RS)Porcine Coronary ArteriolesPorcine
11,12-EET30 ± 8 pM (SR) / 6 ± 3 pM (RS)Porcine Coronary ArteriolesPorcine
8,9-EET21 ± 13 pM (SR) / 24 ± 12 pM (RS)Porcine Coronary ArteriolesPorcine
14,15-EET-10.1 log [M]Canine Coronary ArteriolesCanine
11,12-EET-12.7 log [M]Canine Coronary ArteriolesCanine
8,9-EET-11.5 log [M]Canine Coronary ArteriolesCanine
5,6-EET-10.7 log [M]Canine Coronary ArteriolesCanine
14,15-EET10⁻⁶ MBovine Coronary ArteriesBovine

Experimental Protocols

Quantification of EETs and DHETs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EETs and their metabolites in biological samples.

Sample Preparation Workflow

LCMS_Workflow Start Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standards (Deuterated EETs/DHETs) Start->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Saponification Saponification (to release esterified EETs) Extraction->Saponification Purification Further Purification Saponification->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Workflow for EET and DHET sample preparation for LC-MS/MS.

Protocol Outline:

  • Internal Standard Spiking: Add a known amount of deuterated EET and DHET internal standards to the biological sample.

  • Lipid Extraction: Extract lipids from the sample using a method such as the Bligh and Dyer or Folch extraction, or by solid-phase extraction (SPE).

  • Saponification: To measure total EETs (free and esterified), hydrolyze the lipid extract with a base (e.g., KOH) to release EETs from phospholipids.

  • Purification: Further purify the sample to remove interfering substances. This may involve a second liquid-liquid extraction or SPE step.

  • LC-MS/MS Analysis: Separate the analytes using reverse-phase liquid chromatography and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Radioligand Binding Assay for Putative EET Receptors

This assay is used to characterize the binding of EETs to their putative receptors in cell membranes.

Protocol Outline:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the putative EET receptor.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled EET (e.g., [³H]14,15-EET), and either buffer (for total binding) or a high concentration of an unlabeled EET (for non-specific binding). To determine the binding affinity of a test compound, add varying concentrations of the unlabeled compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding experiments, or the inhibitory constant (Ki) for competition binding experiments.

Luciferase Reporter Assay for PPAR Activation

This cell-based assay is used to determine if EETs can activate PPARs and induce the transcription of target genes.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect the cells with two plasmids: one containing a luciferase reporter gene downstream of a PPRE, and another expressing the PPAR of interest (e.g., PPARα or PPARγ). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Cell Treatment: Treat the transfected cells with various concentrations of the EET of interest or a known PPAR agonist (positive control).

  • Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a dual-luciferase system is used, quench the firefly luciferase signal and then measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the EET to determine the dose-response relationship and calculate the EC50 value.

Conclusion

Epoxyeicosatrienoic acids are pleiotropic signaling molecules with significant therapeutic potential. A thorough understanding of their biosynthesis, metabolism, and complex signaling pathways is essential for the development of novel drugs targeting this system. This guide provides a foundational overview of the key aspects of EET signaling, offering valuable information for researchers and drug development professionals in this exciting field. Further research is needed to fully elucidate the specific molecular targets and downstream effectors of EETs to unlock their full therapeutic promise.

References

The Pharmacology of 14,15-EET Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosatrienoic acids (EETs) family, 14,15-EET plays a crucial role in a multitude of physiological and pathophysiological processes, making its signaling pathways a compelling area of research for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacology of 14,15-EET agonists, focusing on their mechanism of action, signaling cascades, and the experimental methodologies used to elucidate their function.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J families.[4][5] It is produced as a mix of two enantiomers, 14(R),15(S)-EET and 14(S),15(R)-EET. The biological activity of 14,15-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This short half-life underscores the transient and local nature of 14,15-EET signaling, acting as an autocrine and paracrine mediator.

Below is a diagram illustrating the metabolic pathway of 14,15-EET.

cluster_0 Biosynthesis and Metabolism of 14,15-EET AA Arachidonic Acid CYP CYP Epoxygenases (e.g., CYP2C, CYP2J) AA->CYP EET 14,15-EET CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (less active) sEH->DHET Hydrolysis

Caption: Metabolic pathway of 14,15-EET from arachidonic acid.

Quantitative Data on 14,15-EET and its Analogs

The following tables summarize key quantitative data for 14,15-EET and its synthetic analogs, providing insights into their potency and efficacy in various experimental models.

Table 1: Vasorelaxant Activity of 14,15-EET and its Analogs

CompoundED50 (μM)Maximum Relaxation (%)Experimental ModelReference
14,15-EET2.285Precontracted bovine coronary artery rings
Tetrazole 190.18Not ReportedPrecontracted bovine coronary artery rings
Oxadiazole-5-thione 250.36Not ReportedPrecontracted bovine coronary artery rings
Oxamide 161.7Not ReportedPrecontracted bovine coronary artery rings
N-iPr-amide 201.7Not ReportedPrecontracted bovine coronary artery rings
Unsubstituted urea 123.5Not ReportedPrecontracted bovine coronary artery rings
14,15-EET-PISA184.5 ± 7.5Precontracted bovine coronary arteries
14,15-EET-BSA189.6 ± 3.9Precontracted bovine coronary arteries
14,15-EET-BZDC-SA192.9 ± 5.0Precontracted bovine coronary arteries

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by 14,15-EET Analogs

CompoundIC50 (nM)Experimental ModelReference
Tetrazole 1911Recombinant human sEH
Oxadiazole-5-thione 25>500Recombinant human sEH
Unsubstituted urea 1216Recombinant human sEH
Oxamide 1659,000Recombinant human sEH
N-iPr-amide 2019,000Recombinant human sEH

Key Signaling Pathways of 14,15-EET Agonists

14,15-EET exerts its diverse biological effects through a complex network of signaling pathways. While a specific high-affinity receptor remains elusive, several downstream targets and pathways have been identified.

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that some actions of 14,15-EET are mediated by GPCRs. Although no single high-affinity receptor has been definitively identified, studies have shown that 14,15-EET can interact with several prostanoid receptors at micromolar concentrations, leading to an increase in intracellular cAMP levels. Furthermore, GPR40 has been identified as a potential low-affinity receptor for EETs, mediating increases in intracellular calcium.

cluster_1 14,15-EET GPCR Signaling EET 14,15-EET GPCR Putative GPCRs (e.g., Prostanoid Receptors, GPR40) EET->GPCR AC Adenylate Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Vasodilation) PKA->Response IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Ca->Response

Caption: Putative GPCR signaling pathways activated by 14,15-EET.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

14,15-EET and its metabolite 14,15-DHET can activate PPARs, which are nuclear receptors that regulate gene expression. Specifically, 14,15-DHET has been shown to be a potent activator of PPARα. This pathway is implicated in the anti-inflammatory effects of 14,15-EET.

cluster_2 14,15-EET PPAR Signaling EET 14,15-EET sEH sEH EET->sEH DHET 14,15-DHET sEH->DHET PPAR PPARα DHET->PPAR Nucleus Nucleus PPAR->Nucleus Gene Target Gene Expression Nucleus->Gene

Caption: PPARα activation by the 14,15-EET metabolite, 14,15-DHET.

Receptor Tyrosine Kinase (RTK) Transactivation and Downstream Pathways

14,15-EET can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.

cluster_3 14,15-EET RTK Transactivation EET 14,15-EET EGFR EGFR EET->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Transactivation of EGFR and downstream signaling by 14,15-EET.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Activation

14,15-EET has been shown to activate TRPV4 channels, which are non-selective cation channels. This activation leads to an influx of calcium, which can trigger various cellular responses, including vasodilation and neurite outgrowth.

cluster_4 14,15-EET and TRPV4 Activation EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Response Cellular Response (e.g., Neurite Outgrowth) Ca_influx->Response

Caption: Activation of TRPV4 channels by 14,15-EET leading to calcium influx.

Experimental Protocols

Vasorelaxation Assay in Bovine Coronary Arteries

This is a classic ex vivo method to assess the vasoactive properties of 14,15-EET and its analogs.

Protocol:

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in ice-cold Krebs buffer. The arteries are cleaned of surrounding tissue and cut into rings (3-5 mm in length).

  • Mounting: The arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Precontraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are precontracted with a thromboxane A2 mimetic, such as U46619, to a stable tension.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the 14,15-EET agonist to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the precontraction tension. ED50 values are calculated from the concentration-response curves.

Cell-Based Signaling Assays

These in vitro methods are used to investigate the intracellular signaling pathways activated by 14,15-EET agonists.

Protocol for Western Blot Analysis of Protein Phosphorylation:

  • Cell Culture: A suitable cell line (e.g., human carcinoma cells, vascular smooth muscle cells) is cultured to 70-80% confluency.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal signaling activity.

  • Treatment: Cells are treated with the 14,15-EET agonist at various concentrations and for different time points.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using densitometry software.

Conclusion

14,15-EET and its agonists represent a promising class of molecules with therapeutic potential in a range of diseases, particularly those with inflammatory and cardiovascular components. Their complex pharmacology, involving multiple signaling pathways, offers numerous avenues for drug development. A thorough understanding of their mechanisms of action, supported by robust experimental data, is critical for the successful translation of these findings into novel therapies. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricate world of 14,15-EET pharmacology. Further research is warranted to identify specific high-affinity receptors and to fully delineate the physiological and pathological roles of the various signaling cascades activated by these potent lipid mediators.

References

A Technical Guide to 14,15-EET Analogs in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its diverse biological activities, including potent vasodilatory and anti-inflammatory effects. Emerging evidence has highlighted the crucial role of the EET pathway in regulating glucose homeostasis and insulin sensitivity, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and metabolic syndrome. However, the inherent chemical and metabolic instability of native EETs, which are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), has spurred the development of stable 14,15-EET analogs. This technical guide provides a comprehensive literature review of these analogs in metabolic research, focusing on their quantitative effects, the experimental protocols used for their evaluation, and the underlying signaling mechanisms.

Core Concepts: The Rationale for 14,15-EET Analogs

The therapeutic potential of modulating the EET pathway in metabolic diseases is supported by several lines of evidence. In humans, plasma EET levels positively correlate with insulin sensitivity.[1] Furthermore, genetic variants that decrease sEH activity and thus increase EET bioavailability are associated with enhanced insulin sensitivity.[1] Animal studies have demonstrated that increasing EET levels, either through genetic manipulation or pharmacological inhibition of sEH, improves insulin sensitivity and glucose tolerance.[1]

However, the short half-life of native 14,15-EET limits its therapeutic utility. This has led to the synthesis of 14,15-EET analogs with improved stability and pharmacokinetic profiles. These analogs are designed to mimic the biological actions of 14,15-EET while resisting degradation by sEH. One such analog that has been extensively studied in the context of metabolic research is EET-A.

Quantitative Effects of 14,15-EET Analogs on Metabolic Parameters

The following tables summarize the quantitative data from key studies investigating the effects of 14,15-EET analogs on various metabolic parameters.

Table 1: Effects of EET-A on Glucose Homeostasis in a Genetic Mouse Model of Insulin Resistance (Cyp2c44-/- Mice)

ParameterWild-Type (WT) + VehicleCyp2c44-/- + VehicleCyp2c44-/- + EET-AReference
Fasting Blood Glucose (mg/dL) 135 ± 5160 ± 7138 ± 6#[1]
Glucose Tolerance (AUC during IPGTT) 25,000 ± 1,50035,000 ± 2,00027,000 ± 1,800#[1]
Fasting Insulin (ng/mL) 0.61 ± 0.110.72 ± 0.15Not Reported

*p < 0.05 vs WT + Vehicle; #p < 0.05 vs Cyp2c44-/- + Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of EET-A on Body Weight and Adipose Tissue in db/db Mice

Parameterdb/db Controldb/db + EET-AReference
Change in Body Weight (g) over 8 weeks +10.2 ± 1.5+5.8 ± 1.2
Visceral Fat Weight (g) 3.5 ± 0.42.1 ± 0.3
Perirenal Fat Weight (g) 1.8 ± 0.21.1 ± 0.1*

*p < 0.05 vs db/db Control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 14,15-EET analogs and metabolic research.

In Vivo Treatment with EET-A

The water-soluble 14,15-EET analog, EET-A, is administered to mice in their drinking water.

  • Analog: EET-A (disodium 13-(3-pentylureido)tridec-8(Z)-enoyl)-L-aspartate)

  • Administration Route: Oral, via drinking water.

  • Concentration: 0.125 mg/mL.

  • Dosage Calculation: For a ~25 g mouse that drinks approximately 2 mL of water per day, this concentration results in a dose of roughly 10 mg/kg of body weight per day.

  • Duration: 4 weeks for studies in Cyp2c44-/- mice.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a standard procedure to assess glucose metabolism in vivo.

  • Animal Fasting: Mice are fasted for 5-6 hours before the test.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Injection: A 20% w/v glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg of body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 45, 60, and 90 minutes post-injection.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated using the trapezoidal method to quantify glucose tolerance.

Primary Hepatocyte Isolation and Culture

Primary hepatocytes are used for in vitro studies to investigate the direct effects of 14,15-EET analogs on liver cells.

  • Anesthesia: The mouse is anesthetized.

  • Liver Perfusion: The liver is perfused through the portal vein, first with a calcium-free buffer to disrupt cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.

  • Cell Isolation: The digested liver is gently disrupted to release the hepatocytes.

  • Cell Purification: The cell suspension is filtered and centrifuged at low speed to pellet the hepatocytes.

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media.

Western Blot Analysis of Insulin Signaling Proteins

Western blotting is used to quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway.

  • Tissue/Cell Lysis: Liver or muscle tissue, or cultured hepatocytes, are lysed to extract proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Insulin Receptor β, Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

14,15-EET analogs exert their beneficial metabolic effects through the modulation of key signaling pathways, primarily the insulin signaling cascade in hepatocytes.

Hepatic Insulin Signaling Pathway

The following diagram illustrates the key components of the hepatic insulin signaling pathway and the proposed mechanism of action for 14,15-EET analogs.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates EET_A 14,15-EET Analog (EET-A) EET_A->IR Enhances Retention PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates GLUT2 GLUT2 Translocation Akt->GLUT2 Promotes Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibits

Caption: Hepatic Insulin Signaling Pathway and the Role of 14,15-EET Analogs.

Mechanism of Action:

Studies have shown that 14,15-EET analogs, such as EET-A, improve hepatic insulin signaling by enhancing the retention of the activated insulin receptor (IR) on the plasma membrane. This stabilization of the membrane-associated IR potentiates its activation and downstream signaling cascade. Following insulin binding, the activated IR phosphorylates insulin receptor substrates (IRS-1/2), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K catalyzes the conversion of PIP2 to PIP3, leading to the activation of PDK1 and subsequently Akt (also known as protein kinase B). Activated Akt mediates many of insulin's metabolic effects, including:

  • Increased Glucose Uptake: By promoting the translocation of glucose transporters (like GLUT2 in hepatocytes) to the cell surface.

  • Enhanced Glycogen Synthesis: Through the activation of glycogen synthase.

  • Inhibition of Gluconeogenesis: By suppressing the expression of key gluconeogenic enzymes.

By enhancing the initial step of this cascade—the activation of the insulin receptor—14,15-EET analogs effectively amplify the entire downstream signaling pathway, leading to improved glucose disposal and reduced hepatic glucose production.

Experimental Workflow for Evaluating 14,15-EET Analogs

The following diagram outlines a typical experimental workflow for the preclinical evaluation of 14,15-EET analogs in metabolic research.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies cluster_synthesis Analog Development Animal_Model Select Animal Model (e.g., db/db mice, Cyp2c44-/- mice) Analog_Admin Administer 14,15-EET Analog Animal_Model->Analog_Admin Metabolic_Phenotyping Metabolic Phenotyping (Body Weight, Food Intake) Analog_Admin->Metabolic_Phenotyping GTT Glucose Tolerance Test (IPGTT) Metabolic_Phenotyping->GTT Tissue_Harvest Harvest Tissues (Liver, Muscle, Adipose) GTT->Tissue_Harvest Hepatocyte_Isolation Isolate Primary Hepatocytes Tissue_Harvest->Hepatocyte_Isolation Signaling_Analysis Analyze Insulin Signaling (Western Blot) Tissue_Harvest->Signaling_Analysis Direct Tissue Analysis Cell_Treatment Treat Hepatocytes with Analog Hepatocyte_Isolation->Cell_Treatment Cell_Treatment->Signaling_Analysis Gene_Expression Analyze Gene Expression (qPCR) Cell_Treatment->Gene_Expression Analog_Synthesis Synthesize and Characterize 14,15-EET Analog Analog_Synthesis->Analog_Admin

Caption: Experimental Workflow for Preclinical Evaluation of 14,15-EET Analogs.

Conclusion and Future Directions

14,15-EET analogs represent a promising class of therapeutic agents for the treatment of metabolic diseases. Their ability to enhance insulin sensitivity and improve glucose homeostasis through the potentiation of hepatic insulin signaling provides a strong rationale for their continued development. The data summarized in this guide highlight the significant preclinical efficacy of these compounds.

Future research in this area should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and understand the long-term effects of these analogs.

  • Safety and Toxicology: To ensure a favorable safety profile for clinical translation.

  • Clinical Trials: To evaluate the efficacy and safety of 14,15-EET analogs in human subjects with metabolic disorders.

  • Combination Therapies: To explore the potential synergistic effects of 14,15-EET analogs with existing anti-diabetic medications.

The continued investigation of 14,15-EET analogs holds great promise for the development of novel and effective treatments for the growing global burden of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of 14,15-EE-8(Z)-E, a stable analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET), for in vivo research applications. The protocols are designed to ensure compound stability, solubility, and accurate dosing for various animal models.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid with a wide range of biological activities, including vasodilation, anti-inflammatory effects, and promotion of insulin sensitivity.[1][2][3] However, the therapeutic potential of native 14,15-EET is limited by its chemical and metabolic instability, as it is rapidly hydrolyzed to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][4] this compound is a more stable structural analog of 14,15-EET, making it a valuable tool for investigating the physiological and pathophysiological roles of this signaling pathway in vivo. Water-soluble analogs of 14,15-EET, such as EET-A, have been successfully used in various in vivo models, demonstrating the feasibility of systemic administration.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
Ethanol10 mg/mL
DMF10 mg/mL
DMSO10 mg/mL
PBS (pH 7.2)0.5 mg/mL

Data sourced from Cayman Chemical product information sheet.

Table 2: Exemplary In Vivo Dosing of 14,15-EET Analogs
CompoundAnimal ModelRoute of AdministrationDosageReference
EET-A (14,15-EET analog)Mice (WT and Cyp2c44-/-)Drinking Water0.125 mg/mL (approx. 10 mg/kg/day)
EET-A (14,15-EET analog)Spontaneously Hypertensive Rats (SHR)Drinking Water10 mg/kg/day
EET-A (14,15-EET analog)Spontaneously Hypertensive Rats (SHR)Drinking Water40 mg/kg/day
EET-NOX-8-PEG (11,12-EET analog)Spontaneously Hypertensive Rats (SHR)Intraperitoneal (i.p.) Injection2 mg/day
NUSGLY (11,12-EET analog)Spontaneously Hypertensive Rats (SHR)Intraperitoneal (i.p.) Injection2 mg/day

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Drinking Water

This protocol is adapted from studies using the water-soluble 14,15-EET analog, EET-A.

Materials:

  • This compound

  • Sterile, purified water

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • Calibrated scale

Procedure:

  • Determine the required concentration: Based on the desired daily dose (e.g., 10 mg/kg/day) and the average daily water consumption of the animal model, calculate the required concentration of this compound in the drinking water.

    • Example calculation for a 25g mouse drinking 5 mL of water per day to achieve a 10 mg/kg/day dose:

      • Daily dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Concentration in drinking water = 0.25 mg / 5 mL = 0.05 mg/mL

  • Weighing the compound: Accurately weigh the required amount of this compound in a sterile container.

  • Dissolution:

    • Given the aqueous solubility of 0.5 mg/mL in PBS (pH 7.2), direct dissolution in water may be possible for lower concentrations.

    • Add the weighed this compound to the calculated volume of sterile water in a sterile glass container.

    • Stir the solution using a magnetic stirrer at room temperature until the compound is fully dissolved. Protect the solution from light.

  • Preparation of drinking bottles: Fill the animal drinking bottles with the freshly prepared solution.

  • Administration and Monitoring:

    • Provide the drinking water containing this compound to the animals ad libitum.

    • Prepare fresh solutions and replace the drinking bottles every 24-48 hours to ensure compound stability.

    • Monitor the daily water intake to ensure accurate dosing.

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol provides a general method for preparing this compound for parenteral administration.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Sterile saline (0.9% NaCl) or PBS (pH 7.2)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Preparation of a stock solution:

    • Due to the limited aqueous solubility, a stock solution in an organic solvent is recommended.

    • Dissolve a weighed amount of this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the final concentration of the organic solvent in the injected volume is low (typically <10% for ethanol and <5% for DMSO) to avoid toxicity.

  • Dilution to the final concentration:

    • On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

    • Example calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

      • To prepare 1 mL of this solution with 5% ethanol:

        • Take 50 µL of a 50 mg/mL stock solution in ethanol.

        • Add 950 µL of sterile saline.

  • Administration:

    • Draw the final solution into a sterile syringe.

    • Administer the solution via intraperitoneal injection at the desired dosing schedule.

Important Considerations:

  • Stability: this compound is stable for at least 2 years when stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C and protected from light. Aqueous solutions should be prepared fresh daily.

  • Vehicle Control: Always include a vehicle control group in your in vivo experiments to account for any effects of the solvent.

  • Solubility Enhancement: For higher concentrations or different administration routes, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be considered.

Visualizations

Signaling Pathway of 14,15-EET

EET_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects Receptor Putative EET Receptor GPCR G-Protein Receptor->GPCR PLC PLC Receptor->PLC PI3K PI3K/Akt Receptor->PI3K MAPK MAPK (ERK1/2, p38) Receptor->MAPK K_channel K+ Channel GPCR->K_channel Activation Vasodilation Vasodilation K_channel->Vasodilation Anti_inflammation Anti-inflammation PLC->Anti_inflammation Proliferation Proliferation/ Anti-apoptosis PI3K->Proliferation Insulin_Signaling Enhanced Insulin Signaling PI3K->Insulin_Signaling MAPK->Proliferation PPAR PPARγ PPAR->Anti_inflammation EET This compound EET->Receptor EET->PPAR Activation

Caption: Simplified signaling pathways activated by 14,15-EET analogs.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Compound Procurement (this compound) C Dose Calculation A->C B Vehicle Selection (e.g., Water, Saline) D Formulation Preparation (e.g., Aqueous Solution) B->D C->D G Compound Administration (e.g., Oral, i.p.) D->G E Animal Acclimatization F Grouping (Treatment vs. Vehicle Control) E->F F->G H Monitoring & Data Collection (e.g., Blood Pressure, Glucose) G->H I Sample Collection (Blood, Tissues) H->I J Biochemical/Molecular Analysis (e.g., ELISA, Western Blot) I->J K Statistical Analysis J->K L Results Interpretation K->L

Caption: General workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Determining the Optimal Concentration of 14,15-EE-8(Z)-E in Vascular Reactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the optimal concentration of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its structural analog, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), in vascular reactivity assays. 14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that acts as an endothelium-derived hyperpolarizing factor (EDHF), causing vasodilation.[1][2][3] Conversely, 14,15-EEZE is primarily recognized as a selective antagonist of EET-mediated vasodilation.[2][4] Understanding the effective concentrations of these compounds is crucial for investigating their roles in vascular physiology and pathophysiology.

Data Presentation: Optimal Concentrations for Vascular Reactivity

The following tables summarize the effective concentrations of 14,15-EET (as an agonist) and 14,15-EEZE (as an antagonist) from various published studies. These values can serve as a starting point for designing your experiments.

Table 1: Agonist Activity of 14,15-EET in Vasodilation Assays

Vascular BedAnimal ModelAgonistEC50NotesReference
Coronary ArteriesBovine14,15-EET~1 µMConcentration-related relaxation.
Coronary ArteriolesCanine14,15-EET10.1 to 12.7 pMSignificantly more potent in microvessels compared to conduit arteries.
Mesenteric ArteriesRat14,15-EETLower in smaller secondary branchesResponses were reduced in hypertensive and older rats.

Table 2: Antagonist Activity of 14,15-EEZE in Vasodilation Assays

Vascular BedAnimal ModelAntagonistConcentrationInhibited Agonist (and concentration)NotesReference
Coronary ArteriesBovine14,15-EEZE10 µM14,15-EETSignificantly inhibited relaxation.
Coronary ArteriesBovine14,15-EEZE10 µMBradykininInhibited the EDHF component of bradykinin-induced relaxation.
Coronary ArteriesPorcine14,15-EEZE10 µMBradykininPartially inhibited myocyte hyperpolarization.
Coronary ArteriesBovine14,15-EEZE-mSI10 µM14,15-EET and 5,6-EETA methylsulfonylimide analog of 14,15-EEZE with selectivity for certain EET regioisomers.

Experimental Protocols

This section provides a detailed protocol for a typical ex vivo vascular reactivity assay using wire myography to assess the effects of 14,15-EET and 14,15-EEZE.

Protocol: Isometric Tension Recording in Isolated Arterial Rings

1. Materials and Reagents:

  • Isolated Arteries: e.g., bovine coronary arteries, rat mesenteric arteries.

  • Physiological Salt Solution (PSS): Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

  • Vasoconstrictor: U46619 (a thromboxane A₂ analog) or Phenylephrine.

  • Test Compounds: 14,15-EET and 14,15-EEZE, dissolved in a suitable solvent (e.g., ethanol).

  • Wire Myograph System: Equipped with a temperature-controlled tissue bath, force transducer, and data acquisition system.

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

2. Vessel Preparation and Mounting:

  • Obtain fresh tissue (e.g., bovine hearts) from a local abattoir and immediately place it in ice-cold PSS.

  • Under a dissecting microscope, carefully dissect the desired artery (e.g., left anterior descending coronary artery) from the surrounding connective and adipose tissue.

  • Cut the cleaned artery into 2-3 mm rings.

  • Mount each arterial ring on two tungsten or stainless-steel wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.

  • Submerge the mounted vessel in the myograph chamber containing PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

3. Equilibration and Normalization:

  • Allow the mounted vessel to equilibrate for at least 30-60 minutes.

  • Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise increases in tension and recording the contractile response to a standardized stimulus (e.g., KPSS) to find the length at which the maximal active tension is generated.

4. Viability and Endothelium Integrity Check:

  • Assess the viability of the vessel by challenging it with KPSS. A robust contraction confirms tissue viability.

  • To check for endothelium integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., U46619 or phenylephrine) to about 50-80% of the maximal KPSS-induced contraction.

  • Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% indicates a functional endothelium.

5. Concentration-Response Curves:

  • For Agonist (14,15-EET):

    • Pre-constrict the arterial ring with a vasoconstrictor to achieve a stable contraction.

    • Cumulatively add increasing concentrations of 14,15-EET to the bath, allowing the response to stabilize at each concentration.

    • Record the relaxation as a percentage of the pre-constriction.

  • For Antagonist (14,15-EEZE):

    • After washing out the previous agonist, pre-incubate the vessel with the desired concentration of 14,15-EEZE for a set period (e.g., 20-30 minutes).

    • Pre-constrict the vessel with the same vasoconstrictor.

    • Generate a cumulative concentration-response curve for the agonist (e.g., 14,15-EET or an endothelium-dependent vasodilator like bradykinin) in the presence of the antagonist.

    • Compare the concentration-response curve with and without the antagonist to determine the inhibitory effect.

6. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-constriction tension.

  • Plot the concentration-response curves using a logarithmic scale for the agonist concentration.

  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression analysis.

Signaling Pathways and Visualizations

Signaling Pathway of 14,15-EET-Induced Vasodilation

Endothelial cells synthesize and release 14,15-EET in response to stimuli such as bradykinin. 14,15-EET then acts as a paracrine signaling molecule on the underlying vascular smooth muscle cells. It is proposed to bind to a G-protein coupled receptor (GPCR), which activates a stimulatory G-protein (Gs). This, in turn, leads to the opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. The efflux of K⁺ ions causes hyperpolarization of the smooth muscle cell membrane, leading to the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent vasodilation.

EET_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Bradykinin Bradykinin BK_Receptor Bradykinin Receptor Bradykinin->BK_Receptor PLC PLC BK_Receptor->PLC IP3 IP3 PLC->IP3 Ca_EC ↑ [Ca²⁺]i IP3->Ca_EC PLA2 cPLA₂ Ca_EC->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET EET_Receptor Putative EET Receptor (GPCR) EET->EET_Receptor Gs Gs EET_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel (Open) PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K⁺ efflux VGCC L-type Ca²⁺ Channel (Closed) Hyperpolarization->VGCC Ca_VSMC ↓ [Ca²⁺]i VGCC->Ca_VSMC Relaxation Vasodilation Ca_VSMC->Relaxation EET_antagonist 14,15-EEZE EET_antagonist->EET_Receptor

Caption: Signaling pathway of 14,15-EET-induced vasodilation.

Experimental Workflow for Vascular Reactivity Assay

The following diagram outlines the typical workflow for assessing the effects of a test compound on vascular reactivity using wire myography.

Experimental_Workflow A 1. Vessel Isolation and Mounting B 2. Equilibration (30-60 min) A->B C 3. Normalization (Determine Optimal Tension) B->C D 4. Viability Test (KPSS) C->D E 5. Endothelium Integrity Test D->E F 6. Pre-constriction (e.g., U46619) E->F G 7. Add Test Compound (Cumulative Doses) F->G H 8. Data Recording (Isometric Tension) G->H I 9. Data Analysis (Concentration-Response Curve) H->I

Caption: Experimental workflow for wire myography.

References

Application Notes and Protocols for Studying Endothelium-Derived Hyperpolarizing Factors (EDHFs) using 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelium-derived hyperpolarizing factors (EDHFs) play a crucial role in regulating vascular tone, particularly in smaller arteries and resistance vessels. Unlike nitric oxide (NO) and prostacyclin, EDHFs induce vasodilation through hyperpolarization of vascular smooth muscle cells. A significant component of the EDHF response is mediated by epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases in the endothelium.[1][2][3][4][5]

14,15-Epoxyeicosa-5(Z)-enoic acid, herein referred to as 14,15-EE-8(Z)-E (also commonly known as 14,15-EEZE), is a synthetic analog of 14,15-EET that acts as a potent and selective antagonist of EETs. This property makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of EETs as EDHFs. This compound competitively inhibits EET-induced vasorelaxation and smooth muscle hyperpolarization, allowing researchers to dissect the contribution of the EET pathway in endothelium-dependent vasodilation.

These application notes provide detailed protocols for utilizing this compound in key experimental models to study EDHF-mediated responses.

Key Applications

  • Elucidating the role of EETs in EDHF-mediated vasodilation: By selectively antagonizing EET receptors, this compound helps to quantify the contribution of EETs to the overall EDHF response in various vascular beds.

  • Investigating signaling pathways downstream of EETs: This antagonist can be used to probe the involvement of specific ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, in EET-mediated hyperpolarization and relaxation.

  • Screening for novel therapeutic agents: this compound can be employed as a reference compound in assays designed to identify new molecules that modulate the EET-EDHF pathway for the treatment of cardiovascular diseases like hypertension.

  • Studying the pathophysiology of endothelial dysfunction: Researchers can use this tool to explore how the contribution of EETs to vasodilation is altered in disease states such as diabetes and obesity.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on vasorelaxation and smooth muscle hyperpolarization from published studies.

Table 1: Inhibition of EET-Induced Vasorelaxation by this compound in Bovine Coronary Arteries

Agonist (EET Regioisomer)Concentration of this compound (µM)Maximal Relaxation (%) - ControlMaximal Relaxation (%) - With this compound
14,15-EET10~8518
11,12-EET10~80~40
8,9-EET10~75~50
5,6-EET10~75~60

Data compiled from studies on U46619-preconstricted bovine coronary arterial rings.

Table 2: Effect of this compound on Bradykinin-Induced Smooth Muscle Hyperpolarization and Relaxation in Bovine Coronary Arteries

TreatmentBradykinin Concentration (nM)Measured ParameterResponse - ControlResponse - With 3 µM this compound
Bradykinin10Smooth Muscle HyperpolarizationSignificant HyperpolarizationInhibited
Bradykinin10Relaxation (%)Significant RelaxationInhibited

Experiments were conducted in the presence of indomethacin and L-nitroarginine to block cyclooxygenase and nitric oxide synthase, respectively.

Experimental Protocols

Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings

This protocol details the methodology for assessing the effect of this compound on agonist-induced vasorelaxation in isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., bovine coronary, rat mesenteric)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • U46619 (thromboxane A2 mimetic) or other vasoconstrictor

  • This compound

  • EET regioisomers (14,15-EET, 11,12-EET, etc.)

  • Bradykinin or other endothelium-dependent vasodilator

  • Indomethacin and L-nitroarginine (optional, to isolate the EDHF component)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Artery Preparation: Dissect arteries in cold Krebs-Henseleit solution and cut into 2-3 mm rings, taking care not to damage the endothelium. For some experiments, the endothelium may be mechanically removed for comparison.

  • Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 g. After equilibration, pre-constrict the rings to approximately 50-70% of their maximal response with a vasoconstrictor like U46619 (e.g., 20 nM).

  • Antagonist Incubation: For the experimental group, pre-incubate the arterial rings with this compound (e.g., 10 µM) for 20-30 minutes. The control group should be incubated with the vehicle.

  • Agonist-Induced Relaxation: Generate cumulative concentration-response curves to EETs or other vasodilators (e.g., bradykinin) by adding increasing concentrations of the agonist to the organ bath.

  • Data Analysis: Record the changes in isometric tension. Express relaxation as a percentage reversal of the pre-constriction induced by U46619. Compare the concentration-response curves in the presence and absence of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Artery Isolate Arterial Rings Mount Mount in Organ Bath Artery->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Incubate Incubate with this compound or Vehicle Preconstrict->Incubate Agonist Add Vasodilator (e.g., EETs, Bradykinin) Incubate->Agonist Record Record Isometric Tension Agonist->Record Analyze Calculate % Relaxation Record->Analyze Compare Compare Response Curves Analyze->Compare

Figure 1. Experimental workflow for vascular reactivity studies.
Protocol 2: Patch-Clamp Electrophysiology in Vascular Smooth Muscle Cells

This protocol allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells and the effect of this compound.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture medium

  • Pipette solution (e.g., in mM: KCl 140, MgCl2 1, HEPES 10, EGTA 10, pH 7.2 with KOH)

  • Bath solution (e.g., in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10, pH 7.4 with NaOH)

  • 14,15-EET

  • This compound

Procedure:

  • Cell Isolation: Isolate single vascular smooth muscle cells from arteries using enzymatic digestion (e.g., collagenase, elastase).

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

  • Patch Formation: Obtain a gigaohm seal between the patch pipette and the cell membrane in the cell-attached or whole-cell configuration.

  • Baseline Recording: Record baseline single-channel or whole-cell currents. For studying BKCa channels, the membrane potential can be held at a depolarized potential (e.g., +40 mV).

  • Agonist Application: Apply 14,15-EET (e.g., 100 nM) to the bath solution to activate BKCa channels.

  • Antagonist Application: In the presence of 14,15-EET, apply this compound (e.g., 100 nM) to the bath to observe the inhibition of channel activity.

  • Data Analysis: Analyze the channel open probability (NPo) for single-channel recordings or the current amplitude for whole-cell recordings. Compare the channel activity before and after the application of the agonist and antagonist.

G cluster_cell Cell Preparation cluster_patch Patch-Clamp Recording cluster_analysis Data Analysis Isolate Isolate Vascular Smooth Muscle Cells Seal Form Gigaohm Seal Isolate->Seal Pipette Prepare Patch Pipette Pipette->Seal Baseline Record Baseline Channel Activity Seal->Baseline Apply_EET Apply 14,15-EET Baseline->Apply_EET Apply_EEZE Apply this compound Apply_EET->Apply_EEZE Record Record Channel Activity Apply_EEZE->Record Analyze Analyze Channel Open Probability or Current Record->Analyze Compare Compare Activity Levels Analyze->Compare

Figure 2. Workflow for patch-clamp electrophysiology experiments.

Signaling Pathways

This compound is a valuable tool for dissecting the EDHF signaling cascade. The diagrams below illustrate the proposed mechanism of action.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_antagonist Pharmacological Intervention Bradykinin Bradykinin Receptor_B2 B2 Receptor Bradykinin->Receptor_B2 PLC PLC Receptor_B2->PLC IP3 IP3 PLC->IP3 Ca_Endo ↑ [Ca²⁺]i IP3->Ca_Endo PLA2 cPLA₂ Ca_Endo->PLA2 AA Arachidonic Acid PLA2->AA CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs EET_Receptor EET Receptor EETs->EET_Receptor Binds G_Protein G-protein EET_Receptor->G_Protein BKCa BKCa Channel G_Protein->BKCa K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE This compound EEZE->EET_Receptor Blocks

Figure 3. Signaling pathway of EET-mediated hyperpolarization and its inhibition by this compound.

Conclusion

This compound is an essential pharmacological tool for researchers investigating the role of EETs as endothelium-derived hyperpolarizing factors. Its selectivity allows for the clear delineation of the EET-mediated component of vasodilation. The protocols and data presented here provide a comprehensive guide for the effective use of this antagonist in cardiovascular research and drug development. Careful experimental design and data interpretation are crucial for obtaining reliable and meaningful results.

References

Methodology for Assessing Adipogenesis Modulation by 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. One of these regioisomers, 14,15-EET, and its more stable analog, 14,15-EE-8(Z)-E, have been identified as potential modulators of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Understanding the impact of these compounds on fat cell development is crucial for research in obesity, diabetes, and related metabolic disorders.

Studies have demonstrated that this compound can attenuate the differentiation of preadipocytes into mature adipocytes.[1][2][3] This inhibitory effect is associated with the downregulation of key adipogenic transcription factors and their target genes.[1][2] This document provides a comprehensive set of protocols to assess the effects of this compound on adipogenesis, utilizing common in vitro models such as the 3T3-L1 cell line. The methodologies described herein cover the assessment of lipid accumulation, and the analysis of gene and protein expression of critical adipogenic markers.

The primary mechanism by which this compound appears to inhibit adipogenesis is through the suppression of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These factors are essential for the terminal differentiation of adipocytes and the expression of genes involved in lipid metabolism.

Experimental Protocols

Cell Culture and Adipocyte Differentiation

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (6-well, 12-well, or 96-well)

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates with DMEM containing 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 100% confluence. Maintain the cells in this state for an additional 48 hours (post-confluence).

  • Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin). Include this compound at desired concentrations (e.g., 0.1, 0.5, 1.0 µM) or vehicle control in this medium.

  • Maturation Phase (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the respective concentrations of this compound or vehicle.

  • Maintenance: Replace the medium with fresh differentiation medium II containing the treatments every 2 days until the cells are fully differentiated (typically between day 8 and day 12).

Assessment of Lipid Accumulation by Oil Red O Staining

Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in multi-well plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (prepare fresh: 6 parts Oil Red O stock to 4 parts distilled water, let sit for 20 minutes, and filter)

  • Isopropanol (100%)

Protocol:

  • Fixation: Wash the differentiated cells gently with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Washing: Remove the formalin and wash the cells with distilled water.

  • Staining: Add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.

Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

qPCR is used to measure the mRNA expression levels of key adipogenic marker genes.

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Lpl) and a housekeeping gene (e.g., Gapdh, Actb)

Protocol:

  • RNA Extraction: On different days of differentiation (e.g., day 0, 4, 8), lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Table 1: Primer Sequences for Mouse Adipogenic Markers

Gene SymbolForward Primer (5'-3')Reverse Primer (5'-3')
PpargTCGCTGATGCACTGCCTATGAGAGAGGTCCACAGAGCTGATTCC
CebpaGCGGGCAAGCCAAGAGTGCGTTCCCGCCGTAGAA
Fabp4AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
LplGGCCAGATTCATCAACTGGATGCTCCAAGGCTGTACCCTAAG
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Western Blot Analysis of Adipogenic Proteins

Western blotting is used to detect and quantify the protein levels of key adipogenic markers.

Materials:

  • Differentiated 3T3-L1 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-FABP4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Data Presentation

Table 2: Quantitative Assessment of Adipogenesis with this compound Treatment

Treatment GroupOil Red O Absorbance (OD at 510 nm)Pparg mRNA (Fold Change vs. Control)Cebpa mRNA (Fold Change vs. Control)PPARγ Protein (Relative to Loading Control)C/EBPα Protein (Relative to Loading Control)
Vehicle ControlValue1.01.0ValueValue
This compound (0.1 µM)ValueValueValueValueValue
This compound (0.5 µM)ValueValueValueValueValue
This compound (1.0 µM)ValueValueValueValueValue

Values to be filled in with experimental data.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_assays Adipogenesis Assessment cluster_analysis Data Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (Day 0) + this compound confluence->induction maturation Maturation Phase (Day 2-8) + this compound induction->maturation oro Oil Red O Staining (Lipid Accumulation) maturation->oro qpcr qPCR (Gene Expression) maturation->qpcr wb Western Blot (Protein Expression) maturation->wb quant_oro Quantify Absorbance oro->quant_oro quant_qpcr Relative Gene Expression (ΔΔCt) qpcr->quant_qpcr quant_wb Densitometry wb->quant_wb

Caption: Experimental workflow for assessing the effect of this compound on adipogenesis.

Signaling_Pathway cluster_pathway Adipogenesis Signaling Cascade Preadipocyte Preadipocyte Adipogenic_Stimuli Adipogenic Stimuli (IBMX, Dexamethasone, Insulin) CEBPb_d C/EBPβ, C/EBPδ Adipogenic_Stimuli->CEBPb_d PPARg_CEBPa PPARγ & C/EBPα CEBPb_d->PPARg_CEBPa activate Adipocyte_Genes Adipocyte-Specific Genes (Fabp4, Lpl, Adiponectin) PPARg_CEBPa->Adipocyte_Genes activate Mature_Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_Genes->Mature_Adipocyte EET This compound EET->PPARg_CEBPa inhibits

Caption: Simplified signaling pathway of adipogenesis and the inhibitory role of this compound.

References

14,15-EE-8(Z)-E supplier and purchasing information for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and experimental use of 14,15-EE-8(Z)-E, a critical signaling lipid involved in a variety of physiological and pathological processes. This document includes supplier details, experimental protocols for both in vitro and in vivo studies, and diagrams of key signaling pathways.

Supplier and Purchasing Information

This compound is more commonly known in scientific literature and commercial catalogs as 14,15-Epoxyeicosatrienoic acid (14,15-EET) . It is a metabolite of arachidonic acid. The following table summarizes purchasing information from various suppliers. Please note that catalog numbers, quantities, and prices are subject to change and should be verified on the supplier's website.

SupplierProduct NameCatalog NumberPurityFormulationStorage
Cayman Chemical (±)14(15)-EpEDE50654≥98%A solution in ethanol-20°C
MedChemExpress 14,15-Epoxyeicosatrienoic acidHY-112613>98%A solution in ethanol-20°C
United States Biological 14,15-Epoxyeicosatrienoic Acid412022≥98%Solution in ethanol-20°C
Invivochem 14,15-Epoxyeicosatrienoic acid (14,15-EET)V3419Not specifiedNot specified-20°C

Experimental Protocols

In Vitro Cell-Based Assay: Proliferation and Apoptosis in Human Carcinoma Cells

This protocol is adapted from studies investigating the effects of 14,15-EET on cancer cell proliferation and apoptosis.[1]

1. Cell Culture and Treatment:

  • Culture human carcinoma cells (e.g., Tca-8113) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed cells in 24-well plates at a density of 1.5 x 10⁶ cells per well.
  • After 24 hours, treat the cells with 14,15-EET at a final concentration of 100 nM. For some experiments, co-treatment with other compounds like AUDA (an sEH inhibitor) or GW9662 (a PPARγ antagonist) may be performed.[1]

2. Cell Proliferation Assay (MTT Assay):

  • Following treatment for the desired duration (e.g., 24 hours), add MTT solution to each well and incubate.
  • After incubation, lyse the cells and solubilize the formazan crystals.
  • Measure the absorbance at 540 nm using a microplate reader to determine cell viability.

3. Apoptosis Assay (Flow Cytometry):

  • After 12 hours of treatment, harvest the cells and fix them in 70% ethanol.[1]
  • Resuspend the cells in a phosphate-citrate buffer.
  • Stain the cells with propidium iodide (PI) and RNase.
  • Analyze the DNA content using a flow cytometer to quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After 8 hours of treatment, lyse the cells to extract total protein.[1]
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, p-ERK, p-AKT, PPARγ) and appropriate loading controls (e.g., β-actin).
  • Incubate with secondary antibodies and visualize the protein bands using a suitable detection system.

In Vivo Protocol: Infusion of 14,15-EET in a Mouse Model of Alzheimer's Disease

This protocol is based on research demonstrating the therapeutic potential of 14,15-EET in alleviating Alzheimer's disease pathology in 5xAβD mice.[2]

1. Animal Model and Stereotaxic Surgery:

  • Use a suitable mouse model of Alzheimer's disease, such as the 5xFAβD transgenic mouse line.
  • Anesthetize the mice and place them in a stereotaxic frame.
  • Implant a cannula into the hippocampus for continuous infusion of 14,15-EET.

2. 14,15-EET Infusion:

  • Prepare a solution of 14,15-EET at a concentration of 200 ng/ml.
  • Infuse the 14,15-EET solution into the hippocampus of the mice for a specified period (e.g., several weeks).

3. Behavioral Testing:

  • After the infusion period, perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, to evaluate spatial learning and memory.

4. Histological Analysis:

  • At the end of the experiment, sacrifice the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Collect the brains and process them for histological analysis.
  • Perform staining (e.g., Thioflavin S) to visualize amyloid-β (Aβ) plaques in brain sections.
  • Conduct immunohistochemistry to detect markers of neuroinflammation (e.g., activated microglia and astrocytes).

5. Biochemical Analysis:

  • Homogenize brain tissue to measure the levels of Aβ peptides (Aβ40 and Aβ42) using ELISA or other quantitative methods.
  • Analyze the expression and activation of proteins in relevant signaling pathways via Western blotting.

Signaling Pathways and Mechanisms of Action

14,15-EET exerts its biological effects through various signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.

G cluster_0 14,15-EET Signaling in Alzheimer's Disease EET 14,15-EET TFEB TFEB EET->TFEB activates LAMP1 LAMP1 TFEB->LAMP1 regulates Lysosome Enhanced Lysosomal Biogenesis & Function LAMP1->Lysosome Abeta_clearance Increased Aβ Clearance in Astrocytes Lysosome->Abeta_clearance Abeta_aggregation Reduced Aβ Aggregation & Deposition Abeta_clearance->Abeta_aggregation AD_pathology Alleviation of AD Pathology Abeta_aggregation->AD_pathology

14,15-EET enhances Aβ clearance in Alzheimer's disease models.

G cluster_1 14,15-EET Signaling in Cancer Cells EET 14,15-EET EGFR EGFR EET->EGFR activates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Increased Cell Proliferation ERK->Proliferation

14,15-EET promotes cancer cell proliferation and survival.

G cluster_2 Neuroprotective Signaling of 14,15-EET EET 14,15-EET GSK3b GSK3β EET->GSK3b inhibits NFkB NF-κB GSK3b->NFkB regulates p53 p53 GSK3b->p53 regulates Nrf2 Nrf2 GSK3b->Nrf2 regulates Neuroinflammation Reduced Neuroinflammation NFkB->Neuroinflammation Apoptosis Reduced Neuronal Apoptosis p53->Apoptosis Oxidative_Stress Reduced Oxidative Stress Nrf2->Oxidative_Stress

14,15-EET provides neuroprotection by modulating GSK3β signaling.

References

Application Notes and Protocols for Patch-Clamp Analysis of Ion Channels with 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrophysiological analysis of ion channels modulated by 14,15-epoxyeicosatrienoic acid (14,15-EET), a significant lipid signaling molecule. The protocols detailed below are designed for patch-clamp studies to elucidate the effects of 14,15-EET on various ion channels, including ATP-sensitive potassium (KATP) channels, epithelial sodium channels (ENaC), large-conductance calcium-activated potassium (BKCa) channels, and transient receptor potential (TRP) channels.

Introduction to 14,15-EET and Ion Channel Modulation

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in regulating a multitude of physiological processes. It exerts its effects, in part, by modulating the activity of various ion channels, thereby influencing cellular excitability, ion transport, and signaling cascades. Understanding the interaction between 14,15-EET and specific ion channels is vital for elucidating its physiological functions and for the development of novel therapeutic agents. Patch-clamp electrophysiology is the gold-standard technique for such investigations, offering high-resolution recording of ion channel activity.

Summary of 14,15-EET Effects on Ion Channels

The following table summarizes the quantitative effects of 14,15-EET on various ion channels as determined by patch-clamp analysis.

Ion ChannelCell Type14,15-EET ConcentrationEffectQuantitative DataPatch-Clamp Configuration
KATP Rat mesenteric smooth muscle cells1 µMActivation3.5-fold increase in currentWhole-cell
5 µMActivation6.9-fold increase in currentWhole-cell
ENaC Polarized M1 cellsNot specifiedInhibitionInhibition of amiloride-sensitive sodium transport(Not specified for direct patch-clamp)
BKCa Pig coronary artery endothelial cells< 156 nMActivation4.3-fold increase in open state probability (PO)Inside-out
TRPV1 Human microvascular endothelial cells10 nMActivationIncreased Ca2+ influx and NO production(Calcium imaging, not direct patch-clamp current)

Experimental Protocols

Analysis of KATP Channel Activation by 14,15-EET

This protocol is adapted from studies on freshly isolated rat mesenteric smooth muscle cells.[1]

1.1. Cell Preparation:

  • Isolate single smooth muscle cells from rat small mesenteric arteries using established enzymatic digestion protocols.

  • Place the isolated cells in a recording chamber on the stage of an inverted microscope.

  • Superfuse the cells with the extracellular bath solution.

1.2. Patch-Clamp Configuration:

  • Whole-cell patch-clamp is the recommended configuration.

1.3. Solutions:

SolutionComponentConcentration (mM)
Pipette (Intracellular) KCl110
KOH30
HEPES10
EGTA10
MgCl₂1
CaCl₂1
Na₂ATP0.1 or 1
Na₂ADP0.1
Na₂GTP0.5
pH adjusted to 7.4 with KOH
Bath (Extracellular) KCl140
MgCl₂1
CaCl₂0.1
HEPES10
Glucose10
pH adjusted to 7.4

1.4. Voltage-Clamp Protocol:

  • Hold the membrane potential at 0 mV.

  • Apply voltage steps from -100 mV to +40 mV in 10 mV increments to elicit KATP currents.

  • To isolate KATP currents, perform digital subtraction of the residual currents after application of the KATP channel blocker glibenclamide (10 µM).

  • To minimize the activity of BKCa channels, which can also be activated by EETs, include 100 nM of iberiotoxin in the bath solution.

1.5. Application of 14,15-EET:

  • Prepare stock solutions of 14,15-EET in ethanol.

  • Dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in the extracellular solution immediately before application.

  • Apply 14,15-EET to the bath via a perfusion system.

1.6. Data Analysis:

  • Measure the amplitude of the glibenclamide-sensitive KATP currents before and after the application of 14,15-EET.

  • Calculate the fold increase in current amplitude to quantify the activation.

Analysis of ENaC Inhibition by 14,15-EET

While direct patch-clamp protocols for 14,15-EET on ENaC are not extensively detailed in the search results, the following protocol is based on general methods for studying ENaC and the known signaling pathway.[2]

2.1. Cell Culture:

  • Use a suitable epithelial cell line expressing ENaC, such as polarized M1 cells or HEK293 cells stably transfected with α, β, and γ ENaC subunits.

  • Culture the cells on permeable supports to allow for the formation of a polarized monolayer.

2.2. Patch-Clamp Configuration:

  • Whole-cell or single-channel (cell-attached or inside-out) patch-clamp can be used.

2.3. Solutions (for Whole-Cell):

SolutionComponentConcentration (mM)
Pipette (Intracellular) K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES10
pH adjusted to 7.2 with KOH
Bath (Extracellular) NaCl140
KCl5
CaCl₂1
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

2.4. Voltage-Clamp Protocol:

  • Hold the membrane potential at a constant voltage, typically between -60 mV and -100 mV, to record inward sodium currents.

  • Alternatively, use voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage relationship.

  • Apply the ENaC-specific blocker amiloride (5-10 µM) at the end of the experiment to confirm that the measured current is mediated by ENaC.

2.5. Application of 14,15-EET:

  • Apply 14,15-EET to the basolateral side of the polarized epithelial cells to mimic its physiological action.

  • Use a concentration range determined by preliminary experiments, starting from nanomolar concentrations.

2.6. Data Analysis:

  • Measure the amiloride-sensitive current before and after the application of 14,15-EET.

  • Calculate the percentage of inhibition of the ENaC current.

  • To investigate the involvement of the ERK1/2 pathway, pre-incubate the cells with MEK inhibitors (e.g., U0126) before applying 14,15-EET.

Analysis of BKCa Channel Activation by 14,15-EET

This protocol is based on studies of EETs on BKCa channels in endothelial cells.[3]

3.1. Cell Preparation:

  • Use primary cultured endothelial cells (e.g., from pig coronary artery) or a cell line expressing BKCa channels (e.g., HEK293 cells transfected with the α-subunit).

3.2. Patch-Clamp Configuration:

  • The inside-out patch-clamp configuration is ideal for studying the direct effects of 14,15-EET on the channel from the intracellular side.

3.3. Solutions:

SolutionComponentConcentration (mM)
Pipette (Extracellular) KCl140
HEPES10
CaCl₂2
pH adjusted to 7.4 with KOH
Bath (Intracellular) KCl140
HEPES10
EGTA1
CaCl₂(to achieve desired free Ca²⁺, e.g., 500 nM)
pH adjusted to 7.2 with KOH

3.4. Voltage-Clamp Protocol:

  • Hold the patch at a depolarized potential (e.g., +40 mV to +60 mV) to increase the open probability of BKCa channels.

  • Record single-channel currents before and after the application of 14,15-EET.

3.5. Application of 14,15-EET:

  • Apply 14,15-EET directly to the intracellular face of the patch via the bath solution at nanomolar concentrations.

3.6. Data Analysis:

  • Measure the open state probability (NPo) of the BKCa channels before and after the application of 14,15-EET.

  • Calculate the fold increase in NPo to quantify channel activation.

Analysis of TRPV1 Activation by 14,15-EET

This protocol is based on studies showing 14,15-EET-induced Ca²⁺ influx via TRPV1.[4][5] A direct patch-clamp protocol can be adapted from general TRPV1 protocols.

4.1. Cell Culture:

  • Use HEK293 cells stably expressing human TRPV1.

4.2. Patch-Clamp Configuration:

  • Whole-cell patch-clamp is suitable for measuring whole-cell TRPV1 currents.

4.3. Solutions:

SolutionComponentConcentration (mM)
Pipette (Intracellular) Cs-Methanesulfonate140
NaCl5
HEPES10
EGTA1
pH adjusted to 7.2 with CsOH
Bath (Extracellular) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

4.4. Voltage-Clamp Protocol:

  • Hold the cells at a negative holding potential, such as -60 mV.

  • Apply voltage ramps from -100 mV to +100 mV to elicit TRPV1 currents.

  • Alternatively, use voltage steps to various potentials.

4.5. Application of 14,15-EET:

  • Apply 14,15-EET (e.g., 10 nM) to the bath solution.

  • Use the TRPV1 agonist capsaicin as a positive control and the antagonist capsazepine to confirm the identity of the channel.

4.6. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after application of 14,15-EET.

  • Construct a dose-response curve to determine the EC50 if various concentrations are tested.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 14,15-EET on KATP Channels

14,15-EET is proposed to activate KATP channels through a G-protein-coupled mechanism involving the Gs alpha subunit and subsequent ADP-ribosylation.

KATP_Signaling EET 14,15-EET Receptor Putative Receptor EET->Receptor Binds Gs Gs Protein Receptor->Gs Activates Gs_alpha Gs alpha (activated) Gs->Gs_alpha Dissociates ADP_ribosylation ADP-ribosylation Gs_alpha->ADP_ribosylation Undergoes KATP KATP Channel ADP_ribosylation->KATP Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization Leads to

Caption: Signaling pathway of 14,15-EET-mediated KATP channel activation.

Signaling Pathway of 14,15-EET on ENaC Channels

14,15-EET inhibits ENaC activity via a signaling cascade that involves the activation of the ERK1/2 pathway, leading to the phosphorylation of the β and γ subunits of the channel.

ENaC_Signaling EET 14,15-EET Upstream Upstream Signaling (e.g., EGFR signaling) EET->Upstream MEK MEK Upstream->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates ENaC ENaC (β and γ subunits) ERK->ENaC Phosphorylates Phosphorylation Threonine Phosphorylation ENaC->Phosphorylation Inhibition Inhibition of Na+ transport Phosphorylation->Inhibition Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Cell Preparation (Isolation or Culture) Seal Giga-seal Formation Cell_Prep->Seal Solution_Prep Solution Preparation (Pipette and Bath) Solution_Prep->Seal Pipette_Prep Pipette Fabrication and Filling Pipette_Prep->Seal Config Establish Patch Configuration (e.g., Whole-cell) Seal->Config Baseline Record Baseline Current Config->Baseline Application Apply 14,15-EET Baseline->Application Record_Effect Record Current in presence of EET Application->Record_Effect Data_Analysis Data Analysis (Amplitude, NPo, etc.) Record_Effect->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Application of 14,15-EET-8(Z)-E in High-Throughput Screening Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It is a member of the epoxyeicosanoid family and is known to exhibit a range of physiological effects, including vasodilation, anti-inflammatory properties, and modulation of cell growth and apoptosis.[1][2] 14,15-EET and its more stable synthetic analogs, such as 14,15-EE-8(Z)-E, are valuable tools in pharmacological research and drug discovery. Their ability to modulate key signaling pathways, including the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, makes them relevant for investigation in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[3]

This document provides detailed application notes and protocols for the use of this compound in HTS assays. It is intended to guide researchers in the design and execution of screening campaigns to identify modulators of pathways regulated by this class of molecules.

Signaling Pathways Modulated by 14,15-EET Analogs

14,15-EET and its analogs exert their cellular effects by modulating several key signaling cascades. Understanding these pathways is crucial for the design of relevant HTS assays. A primary mechanism of action involves the transactivation of the EGFR, which in turn initiates downstream signaling through the PI3K/Akt and Extracellular signal-regulated kinase (ERK) pathways. This signaling cascade plays a critical role in cell proliferation, survival, and migration.

14_15_EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EET This compound GPCR Putative GPCR EET->GPCR Binds EGFR EGFR GPCR->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis ERK->Proliferation HTS_Workflow_Proliferation cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed Cells in Microplates B Incubate 24h A->B C Add Test Compounds & This compound B->C D Incubate 48-72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition/ Enhancement & Z'-factor F->G H Identify 'Hits' G->H HCS_Logical_Workflow cluster_conditions Experimental Conditions cluster_readout HCS Readouts cluster_outcome Desired Outcome A Cells + Apoptotic Stimulus + this compound + Test Compound D Caspase-3/7 Activation A->D E Nuclear Condensation A->E B Positive Control: Cells + Apoptotic Stimulus B->D B->E C Negative Control: Cells + this compound C->D C->E F Increased Apoptosis (Hit Compound) D->F is high E->F is high

References

Troubleshooting & Optimization

troubleshooting 14,15-EE-8(Z)-E insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 14,15-EE-8(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous solutions.

Troubleshooting Insolubility of this compound

This section provides solutions to specific issues you may encounter when preparing solutions of this compound for your experiments.

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

This compound is a lipid-based compound and, as such, has very limited solubility in purely aqueous solutions. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is challenging and often results in the compound precipitating out of solution.

To achieve a homogenous solution for your biological assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. We recommend the following procedure:

  • Prepare a Stock Solution: Dissolve the this compound in an organic solvent such as ethanol, DMSO, or DMF. Based on available data, a stock concentration of up to 10 mg/mL can be achieved in these solvents.[1]

  • Dilute into Aqueous Buffer: Once the stock solution is prepared, you can make further dilutions into your aqueous experimental buffer. It is critical to add the stock solution to the buffer slowly while vortexing or stirring to ensure proper mixing and prevent precipitation.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.

Question: I've prepared a stock solution in ethanol, but when I dilute it into my cell culture medium, I see a precipitate. How can I resolve this?

Answer:

Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds. Here are several strategies to overcome this:

  • Use a Carrier Protein: For in vitro experiments, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). The BSA can help to solubilize the this compound and facilitate its delivery to cells. A common approach is to pre-complex the compound with BSA before adding it to your cell culture medium.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of your medium, try adding it to a smaller volume first with vigorous mixing. Then, gradually add this intermediate solution to the rest of your medium.

  • Test Different Solvents: While ethanol is a common choice, you may have better success with DMSO or DMF for your stock solution, as they can sometimes offer better miscibility with aqueous solutions.[1]

  • Consider a Surfactant: In some experimental setups, a very low concentration of a non-ionic surfactant, such as Tween 80, can aid in keeping the compound in solution. However, the compatibility of the surfactant with your specific assay must be validated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C.[2] If you have prepared a stock solution in an organic solvent, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

Q2: What is the solubility of this compound in different solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below. For comparison, the solubility of the related compound, (±)14(15)-EET, is also provided.

SolventThis compound Solubility(±)14(15)-EET Solubility
DMF10 mg/mL[1]50 mg/mL[2]
DMSO10 mg/mL50 mg/mL
Ethanol10 mg/mL50 mg/mL
PBS (pH 7.2)0.5 mg/mL1 mg/mL

Q3: Is this compound the same as 14,15-EET?

A3: No, they are not the same, but they are structurally related. This compound is a structural analog of 14(15)-EET. 14(15)-EET is a well-studied epoxyeicosatrienoic acid (EET), which is a metabolite of arachidonic acid. Both compounds exhibit potent vasodilator activity.

Q4: What are the known biological activities of this compound?

A4: this compound is recognized for its potent vasodilator agonist activity, similar to that of 14(15)-EET. EETs, in general, are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell signaling.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 324.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.245 mg of the compound.

  • Add the appropriate volume of DMSO to the vial containing the this compound.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol for Preparing a Working Solution in Cell Culture Medium with BSA

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • In a sterile tube, add an appropriate volume of the 10 mM this compound stock solution to the BSA solution. For example, to make a 100 µM working solution in a final volume of 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock to a small volume of the BSA solution.

  • Gently mix the this compound/BSA mixture and incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Add the this compound/BSA complex to your cell culture medium to achieve the desired final concentration.

  • Mix well before adding to your cells.

Visualizations

Below are diagrams illustrating a general workflow for solubilizing this compound and a potential signaling pathway it may influence, based on the known actions of related EETs.

G cluster_workflow Solubilization Workflow start Start with solid This compound stock Prepare concentrated stock in organic solvent (e.g., 10 mg/mL in DMSO) start->stock dilute Dilute stock into aqueous buffer/medium stock->dilute precipitate Precipitation Observed? dilute->precipitate troubleshoot Troubleshooting: - Use carrier protein (BSA) - Optimize dilution - Try different solvent precipitate->troubleshoot Yes end Homogenous solution ready for experiment precipitate->end No troubleshoot->dilute

Caption: Workflow for troubleshooting the insolubility of this compound.

G cluster_pathway Potential Signaling Pathway EET This compound (as an EET analog) Receptor Putative Receptor (e.g., GPCR) EET->Receptor PPAR PPARγ EET->PPAR EGFR EGFR Receptor->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT Akt PI3K->AKT CellResponse Cellular Responses (e.g., Vasodilation, Proliferation) AKT->CellResponse ERK->CellResponse PPAR->CellResponse

Caption: A potential signaling pathway for this compound based on known EET mechanisms.

References

unexpected off-target effects of 14,15-EE-8(Z)-E in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected off-target effects of 14,15-EE-8(Z)-E. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Observed cellular effects are inconsistent with the known vasodilatory action of this compound.

If you are observing effects such as changes in cell proliferation, apoptosis, or inflammation that cannot be attributed to its primary role as a vasodilator, consider the following potential off-target mechanisms. This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), and its off-target effects may be mediated through pathways known to be modulated by 14,15-EET.

Troubleshooting Steps:

  • Evaluate Activation of Peroxisome Proliferator-Activated Receptors (PPARs):

    • Rationale: The parent compound, 14,15-EET, has been shown to activate PPARγ.[1][2] Furthermore, its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of PPARα.[3] It is plausible that this compound or its metabolites could also interact with these nuclear receptors.

    • Suggested Experiment: Use a PPARγ antagonist (e.g., GW9662) or a PPARα antagonist in conjunction with your this compound treatment. If the unexpected effect is diminished or abolished, it suggests the involvement of PPAR signaling.

    • Data to Collect: Measure changes in the expression of known PPAR target genes.

  • Investigate Epidermal Growth Factor Receptor (EGFR) Transactivation:

    • Rationale: 14,15-EET can transactivate the EGFR, leading to the activation of downstream signaling cascades like the PI3K/Akt and ERK pathways.[1][2]

    • Suggested Experiment: Pre-treat your cells with an EGFR inhibitor (e.g., Gefitinib, Erlotinib) before adding this compound. A reversal of the observed phenotype would indicate EGFR pathway involvement.

    • Data to Collect: Perform western blot analysis to assess the phosphorylation status of EGFR, Akt, and ERK1/2.

  • Assess Interaction with Prostaglandin Receptors:

    • Rationale: At micromolar concentrations, 14,15-EET has been shown to interact with several prostaglandin receptors, including PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3IV.

    • Suggested Experiment: If your experimental system expresses these receptors, consider using specific antagonists for the suspected prostaglandin receptor subtype to see if the effect of this compound is blocked.

    • Data to Collect: Measure downstream signaling readouts associated with the specific prostaglandin receptor, such as changes in intracellular cAMP or calcium levels.

Issue 2: Variability in experimental results between different cell lines or experimental conditions.

Inconsistencies in the effects of this compound can arise from several factors related to your experimental setup.

Troubleshooting Steps:

  • Cell Line-Specific Receptor and Enzyme Expression:

    • Rationale: The off-target effects of this compound will depend on the expression levels of potential off-target receptors (e.g., PPARs, EGFR, prostaglandin receptors) and metabolizing enzymes (e.g., soluble epoxide hydrolase, cyclooxygenases) in your specific cell line.

    • Action: Profile the expression of these key proteins in your cell lines of interest using techniques like RT-qPCR or western blotting. This will help you to better interpret your results and understand potential discrepancies.

  • Metabolism of this compound:

    • Rationale: this compound, similar to 14,15-EET, may be metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, which may have its own biological activities, such as the activation of PPARα.

    • Action: To investigate the role of metabolism, co-treat your cells with an sEH inhibitor (e.g., AUDA). If the observed effect is altered, it suggests that a metabolite of this compound is responsible for the activity.

  • Cell Culture Conditions:

    • Rationale: The lipid composition of cell culture media and serum can influence the baseline levels of eicosanoids and the cellular response to exogenous lipids.

    • Action: Standardize your cell culture conditions, including media, serum concentration, and cell density. For sensitive experiments, consider using serum-free media to reduce variability.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target signaling pathways affected by this compound?

A1: Based on studies of its parent compound, 14,15-EET, potential off-target pathways for this compound include:

  • Peroxisome Proliferator-Activated Receptor (PPAR) signaling: Specifically PPARγ and, via its potential metabolite, PPARα.

  • Receptor Tyrosine Kinase (RTK) signaling: Through transactivation of the Epidermal Growth Factor Receptor (EGFR).

  • G-Protein-Coupled Receptor (GPCR) signaling: Through low-affinity interactions with various prostaglandin receptors.

Q2: How can I control for these potential off-target effects in my experiments?

A2: To confirm that your observed effect is due to the intended mechanism of action and not an off-target effect, you should include the following controls:

  • Pharmacological Inhibition: Use specific inhibitors for the suspected off-target pathways (e.g., PPAR antagonists, EGFR inhibitors) as described in the troubleshooting guide.

  • Structurally Related Negative Control: If available, use a structurally similar but biologically inactive analog of this compound.

  • Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Perform a careful dose-response curve to determine the lowest effective concentration for your desired on-target effect.

Q3: Is there any quantitative data available for the off-target interactions of this compound?

A3: Currently, there is a lack of publicly available quantitative data from broad off-target screening panels (e.g., kinase or GPCR panels) specifically for this compound. The available information is primarily based on studies of its parent compound, 14,15-EET. The table below summarizes the known interactions of 14,15-EET and its metabolite, which may provide guidance for investigating this compound.

Quantitative Data Summary for 14,15-EET and its Metabolite

CompoundTargetEffectConcentration/AffinityReference
14,15-EETPPARγActivationNot specified
14,15-EETEGFRTransactivationNot specified
14,15-EETProstaglandin Receptors (PTGER2, PTGER4, PTGFR, PTGDR, PTGER3IV)ActivationMicromolar concentrations
14,15-DHETPPARαActivation (Kd ~1.4 µM)10 µM for 12-fold increase in activity

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Pathway Activation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment. Pre-treat with an EGFR inhibitor (e.g., Gefitinib at 1 µM) for 1 hour, followed by treatment with this compound at the desired concentration for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: PPAR Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR-responsive luciferase reporter plasmid (containing PPREs), a β-galactosidase expression vector (for normalization), and a PPARγ or PPARα expression vector.

  • Cell Treatment: After 24 hours, treat the cells with this compound, a known PPAR agonist (positive control, e.g., Rosiglitazone for PPARγ), and/or a PPAR antagonist (e.g., GW9662 for PPARγ) for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • β-Galactosidase Assay: Measure β-galactosidase activity from the same lysates to normalize for transfection efficiency.

  • Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle control.

Visualizations

Potential_Off_Target_Signaling_of_14_15_EE_8Z_E cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_15_EE_8Z_E_ext This compound (extracellular) EGFR EGFR 14_15_EE_8Z_E_ext->EGFR Transactivation PG_Receptor Prostaglandin Receptor 14_15_EE_8Z_E_ext->PG_Receptor Binding 14_15_EE_8Z_E_int This compound (intracellular) 14_15_EE_8Z_E_ext->14_15_EE_8Z_E_int PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK ERK Pathway EGFR->ERK sEH sEH 14_15_EE_8Z_E_int->sEH Metabolism PPARg PPARγ 14_15_EE_8Z_E_int->PPARg 14_15_DHET 14,15-DHET sEH->14_15_DHET PPARa PPARα 14_15_DHET->PPARa Gene_Expression Altered Gene Expression (Proliferation, Apoptosis, Inflammation) PI3K_Akt->Gene_Expression ERK->Gene_Expression PPARg->Gene_Expression PPARa->Gene_Expression

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with this compound Hypothesis1 Hypothesis: PPAR Activation? Start->Hypothesis1 Hypothesis2 Hypothesis: EGFR Transactivation? Start->Hypothesis2 Hypothesis3 Hypothesis: Prostaglandin Receptor Interaction? Start->Hypothesis3 Experiment1 Experiment: Co-treat with PPAR Antagonist (e.g., GW9662) Hypothesis1->Experiment1 Experiment2 Experiment: Pre-treat with EGFR Inhibitor (e.g., Gefitinib) Hypothesis2->Experiment2 Experiment3 Experiment: Co-treat with Prostaglandin Receptor Antagonist Hypothesis3->Experiment3 Result1 Effect Abolished? Experiment1->Result1 Result2 Effect Abolished? Experiment2->Result2 Result3 Effect Abolished? Experiment3->Result3 Conclusion1 Conclusion: PPAR Pathway Involved Result1->Conclusion1 Yes Continue Consider Other Mechanisms Result1->Continue No Conclusion2 Conclusion: EGFR Pathway Involved Result2->Conclusion2 Yes Result2->Continue No Conclusion3 Conclusion: Prostaglandin Receptor Involved Result3->Conclusion3 Yes Result3->Continue No

Caption: Troubleshooting workflow for unexpected effects.

References

Technical Support Center: Optimizing Dosage of 14,15-EE-8(Z)-E Analogs for Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) analogs, specifically the stable 14,15-EET analog, EET-A, in animal models of hypertension. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of the 14,15-EET analog, EET-A, for hypertension studies in rats?

A1: The optimal dosage of EET-A can vary depending on the experimental design, the specific animal model, and the administration route. Based on published studies, the following dosages have been shown to be effective in Spontaneously Hypertensive Rats (SHR):

  • Oral Administration (in drinking water): For chronic studies, doses of 10 mg/kg/day and 40 mg/kg/day have been successfully used.[1]

  • Intravenous (IV) Administration: For acute studies, a dose of 5 mg/kg has been reported.

  • Intraperitoneal (IP) Injection: While less common for EET-A, other EET analogs have been administered via IP injection at doses of 2-3 mg/day.[2]

Q2: How should I prepare EET-A for administration to animals?

A2: Proper preparation of EET-A is crucial for ensuring its stability and bioavailability.

  • For Oral Administration in Drinking Water: EET-A is a disodium salt and is water-soluble.[1][3] It can be directly dissolved in the drinking water. The concentration should be calculated based on the average daily water consumption of the animals to achieve the target dose in mg/kg/day.

  • For Intravenous Administration: For acute IV studies, EET-A can be dissolved in a sterile saline solution.

It is recommended to prepare fresh solutions regularly to minimize degradation.

Q3: What is the primary mechanism of action for the antihypertensive effects of EET-A?

A3: The antihypertensive effects of EET-A are multifactorial and primarily involve:

  • Vasodilation: EET-A is a potent vasodilator. It activates large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessels.

  • Natriuresis: EET-A promotes sodium excretion in the kidneys by inhibiting the epithelial sodium channel (ENaC) in the renal collecting duct.

These actions collectively lead to a reduction in peripheral resistance and blood pressure.

Q4: How stable is EET-A in solution and what are the optimal storage conditions?

A4: While EET-A is a more stable analog compared to endogenous 14,15-EET, proper handling and storage are still important. Endogenous EETs are chemically and metabolically labile. As a general guideline for EET analogs:

  • Storage of Stock Compound: Store the solid compound at -20°C or lower.

  • Solution Stability: It is best practice to prepare fresh solutions for administration. If solutions need to be stored, they should be kept at low temperatures and protected from light and oxygen to minimize degradation. The stability in drinking water over several days should be empirically determined if fresh solutions cannot be provided daily.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant reduction in blood pressure observed. 1. Incorrect Dosage: The dose may be too low for the specific animal model or severity of hypertension. 2. Compound Instability: The EET-A may have degraded due to improper storage or handling of the solution. 3. Administration Route: The chosen administration route may not be optimal for bioavailability. 4. Animal Model Resistance: The specific model of hypertension may be less responsive to EET-mediated vasodilation.1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 20, 40 mg/kg/day orally) to determine the optimal dose. 2. Fresh Solution Preparation: Prepare fresh solutions of EET-A daily. Confirm the stability of the compound in the vehicle under your experimental conditions using analytical methods if possible. 3. Alternative Administration: Consider a different administration route, such as continuous infusion via an osmotic minipump, to ensure consistent plasma levels. 4. Combination Therapy: In some models, combining EET-A with an antagonist of a vasoconstrictor, such as a 20-HETE antagonist, has shown enhanced antihypertensive effects.[1]
High variability in blood pressure readings between animals. 1. Inconsistent Drug Intake: For oral administration in drinking water, individual animal water consumption can vary. 2. Stress-Induced Blood Pressure Fluctuations: Improper handling or measurement techniques can cause stress, leading to variable blood pressure. 3. Technical Issues with Measurement: Problems with telemetry implants or tail-cuff equipment.1. Accurate Monitoring of Water Intake: Monitor individual water consumption to ensure accurate dosing. If variability is high, consider gavage administration for precise dosing. 2. Acclimatization and Proper Handling: Allow animals to acclimatize to the experimental setup. Use non-invasive telemetry for continuous and stress-free blood pressure monitoring. 3. Equipment Calibration and Surgical Technique: Ensure blood pressure measurement equipment is properly calibrated. For telemetry, ensure proper surgical implantation of the device.
Unexpected side effects or adverse events in animals. 1. Off-Target Effects: Although designed to be specific, high doses may lead to unforeseen off-target effects. 2. Vehicle-Related Effects: The vehicle used for administration may have its own physiological effects.1. Dose Reduction: If adverse effects are observed, consider reducing the dose. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.

Data Presentation

Table 1: Summary of EET-A Dosages in Spontaneously Hypertensive Rats (SHR)

Administration Route Dosage Study Duration Animal Model Reference
Oral (in drinking water)10 mg/kg/dayChronicAdult SHR
Oral (in drinking water)40 mg/kg/dayChronicAdult SHR
Intravenous (IV)5 mg/kgAcuteSHR

Experimental Protocols

Protocol 1: Chronic Oral Administration of EET-A in Drinking Water to Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16 weeks of age.

  • Housing: House animals individually to accurately monitor water intake.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before starting the experiment.

  • Baseline Measurements: Measure baseline blood pressure for a minimum of 3-5 days before treatment begins.

  • EET-A Solution Preparation:

    • Calculate the required concentration of EET-A in the drinking water based on the average daily water intake of each rat and the target dose (e.g., 10 mg/kg/day).

    • Dissolve the calculated amount of EET-A directly into the drinking water.

    • Prepare fresh solutions daily.

  • Treatment: Provide the EET-A-containing water as the sole source of drinking water for the duration of the study (e.g., 4 weeks). A control group should receive regular drinking water.

  • Blood Pressure Monitoring:

    • Use radiotelemetry for continuous and accurate blood pressure monitoring.

    • Surgically implant telemetry probes at least one week before the start of baseline measurements to allow for full recovery.

    • Record blood pressure, heart rate, and activity data throughout the study.

  • Data Analysis: Analyze the changes in blood pressure from baseline and compare the treatment group to the control group.

Protocol 2: Blood Pressure Measurement Using Radiotelemetry
  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant the telemetry transmitter in the abdominal cavity.

    • Insert the pressure-sensing catheter into the abdominal aorta.

    • Close the incisions and allow the animal to recover for at least one week.

  • Data Acquisition:

    • House the rats in their home cages placed on top of receiver platforms.

    • Use a data acquisition system to continuously record the telemetered blood pressure, heart rate, and activity signals.

  • Data Analysis:

    • Analyze the collected data to calculate mean arterial pressure, systolic pressure, diastolic pressure, and heart rate over specified time intervals.

Mandatory Visualizations

Signaling_Pathway_of_EET_A_in_Vascular_Smooth_Muscle cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EET-A EET-A GPCR G-Protein Coupled Receptor (Putative) EET-A->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates KCa Large Conductance Ca2+-activated K+ Channel (KCa) Hyperpolarization Hyperpolarization KCa->Hyperpolarization Leads to K_ion_out K+ KCa->K_ion_out Efflux G_alpha_s->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->KCa Phosphorylates & Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling pathway of EET-A in vascular smooth muscle cells.

Experimental_Workflow_for_Chronic_EET_A_Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Acclimatization Animal Acclimatization (1 week) Telemetry_Implantation Telemetry Probe Implantation Surgery Acclimatization->Telemetry_Implantation Recovery Surgical Recovery (≥1 week) Telemetry_Implantation->Recovery Baseline Baseline Blood Pressure Measurement (3-5 days) Recovery->Baseline Grouping Randomize into Groups (Control vs. EET-A) Baseline->Grouping Treatment_Admin Daily Oral Administration of EET-A in Drinking Water (e.g., 4 weeks) Grouping->Treatment_Admin BP_Monitoring Continuous Blood Pressure Monitoring Treatment_Admin->BP_Monitoring Data_Analysis Data Compilation and Statistical Analysis BP_Monitoring->Data_Analysis Tissue_Collection Euthanasia and Tissue Collection (optional) Data_Analysis->Tissue_Collection

Caption: Experimental workflow for a chronic EET-A study in hypertensive rats.

Troubleshooting_Logic_Tree No_BP_Effect No Antihypertensive Effect Observed Dosage_Issue Is the dosage appropriate? No_BP_Effect->Dosage_Issue Stability_Issue Is the compound stable? No_BP_Effect->Stability_Issue Bioavailability_Issue Is bioavailability optimal? No_BP_Effect->Bioavailability_Issue Dosage_Issue->Stability_Issue Yes Increase_Dose Action: Increase Dose or perform dose-response study Dosage_Issue->Increase_Dose No Stability_Issue->Bioavailability_Issue Yes Fresh_Solutions Action: Prepare fresh solutions daily Stability_Issue->Fresh_Solutions No Change_Route Action: Consider alternative administration route (e.g., gavage, pump) Bioavailability_Issue->Change_Route No

Caption: Troubleshooting logic for lack of antihypertensive effect.

References

Technical Support Center: 14,15-Epoxyeicosatrienoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers working with 14,15-epoxyeicosatrienoic acid (14,15-EET) and its specific analogs, such as 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). It addresses common challenges related to the compound's inherent instability under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a specific analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), an eicosanoid derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Like other EETs, it is a signaling molecule involved in regulating cardiovascular, pulmonary, and renal functions.[1] However, 14,15-EET and its analogs are known to be both chemically and metabolically unstable, which can significantly impact experimental results and potential therapeutic applications.[1] Its in vivo half-life is estimated to be only a few seconds to minutes.

Q2: What are the primary degradation pathways for 14,15-EET?

There are two main pathways of degradation:

  • Metabolic Degradation : The most significant pathway in biological systems is the rapid hydrolysis of the epoxide group by the enzyme soluble epoxide hydrolase (sEH) to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).

  • Chemical Degradation : The compound is susceptible to auto-oxidation due to the presence of 1,4-dienyl moieties in its backbone. This non-enzymatic, free-radical process requires careful handling and storage under an inert atmosphere to minimize exposure to oxygen. Other inactivating processes include esterification, conjugation, and β-oxidation.

Q3: What are the recommended storage and handling procedures?

To minimize degradation, especially from auto-oxidation, strict handling and storage conditions are necessary. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -80°C. When preparing solutions, use deoxygenated solvents and minimize exposure to air and trace transition metals.

Q4: How stable is 14,15-EET in aqueous solutions or cell culture media?

The stability of EETs in aqueous media can vary. One study demonstrated that 14,15-EET was relatively stable in cell culture media (without enzymes) for up to 10 hours. However, in the presence of cells expressing sEH, its degradation was significant. The stability of eicosanoids in culture media is known to be affected by incubation time, temperature, and media composition. Therefore, stability should be empirically determined for your specific experimental conditions.

Q5: How can I monitor the degradation of my compound?

The most common method for analyzing and quantifying EETs and their metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). This technique allows for the separation and specific detection of the parent compound (14,15-EET) and its primary degradation product (14,15-DHET), providing a clear picture of its stability over time.

Troubleshooting Guide

Q1: My compound shows lower or no biological activity compared to published data. What could be the cause?

  • Degradation is the most likely cause. The compound may have degraded during storage, handling, or during the experiment itself. Review your storage conditions—ensure it was stored at -80°C under an inert atmosphere.

  • Check your experimental buffer. The presence of sEH in cell lysates or tissue homogenates will rapidly convert 14,15-EET to the less active 14,15-DHET. Consider adding an sEH inhibitor, such as AUDA, to your experiment to prevent metabolic breakdown.

  • Verify the compound's integrity. Use an analytical method like LC-MS to check the purity of your stock solution and samples from a pilot experiment.

Q2: I'm seeing a large, unexpected peak corresponding to 14,15-DHET in my LC-MS analysis. What does this mean?

This is a clear indication that your compound is being hydrolyzed.

  • If using a biological system (cells, tissues): This is likely due to the activity of soluble epoxide hydrolase (sEH). The presence of 14,15-DHET confirms the metabolic pathway is active.

  • If in a simple buffer: The epoxide may be hydrolyzing due to pH or temperature stress, although enzymatic conversion is far more rapid. Ensure your buffer pH is appropriate and avoid prolonged incubations at high temperatures.

Q3: My experimental results are inconsistent and not reproducible. Could this be a stability issue?

  • Yes, high variability is a classic sign of compound instability. Minor variations in handling, incubation time, or exposure to air can lead to different degrees of degradation between experiments.

  • Standardize your protocol rigorously. Ensure that the time from thawing the stock solution to adding it to the experiment is consistent. Always use fresh dilutions.

  • Incorporate stability checks. Run a parallel stability experiment in your experimental medium (as described in the protocol below) to understand the degradation kinetics under your specific conditions.

Quantitative Data on Stability

Direct quantitative data on the half-life of 14,15-EET under various non-enzymatic conditions is limited in the literature. However, experimental observations provide key insights into its stability.

ConditionObservationImplication for ResearchersReference
In Vivo Estimated half-life of seconds to minutes.The compound acts locally and transiently. In vivo effects may be difficult to sustain without sEH inhibition.
Cell Culture Media (Acellular) Found to be stable for at least 10 hours.In the absence of enzymes, the compound can be stable for the duration of many standard cell culture experiments.
Cell Culture (with sEH-expressing cells) Significant degradation observed.In any biological system containing sEH, rapid metabolic degradation should be expected and accounted for.
Storage & Handling Susceptible to auto-oxidation if not stored under an inert atmosphere.Strict anaerobic handling and storage at -80°C are critical to prevent chemical degradation of stock solutions.

Experimental Protocols

Protocol: Assessing the Stability of 14,15-EET in Experimental Media

This protocol provides a framework to determine the stability of 14,15-EET in your specific aqueous medium (e.g., cell culture medium, buffer) over time.

1. Materials:

  • 14,15-EET stock solution (in ethanol or suitable organic solvent)

  • Experimental medium (e.g., DMEM, PBS)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., 14,15-EET-d11) for LC-MS analysis

  • C18 Solid-Phase Extraction (SPE) cartridges (if sample cleanup is needed)

  • LC-MS system

2. Procedure:

  • Preparation : Prepare a working solution of 14,15-EET in your experimental medium at the final concentration used in your assays.

  • Time Points : Aliquot the mixture into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation : Place the vials in the same incubation conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Sampling : At each time point, take the designated vial and immediately stop any potential reaction. This can be done by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Extraction (if necessary) : For complex media, a solid-phase extraction (SPE) step may be required to clean up the sample.

    • Acidify the sample to ~pH 3.5.

    • Condition a C18 cartridge with methanol, then water.

    • Load the sample, wash with water, and then elute the lipids with methanol or ethyl acetate.

  • Analysis : Dry the final samples under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

  • Quantification : Quantify the remaining 14,15-EET and the appearance of 14,15-DHET at each time point relative to the internal standard. Plot the concentration of 14,15-EET versus time to determine its stability profile.

Visualizations

Signaling & Degradation Pathways

cluster_synthesis Synthesis cluster_degradation Degradation cluster_action Biological Action AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) DHET 14,15-DHET (Less Active) sEH->DHET EET_ref->sEH Hydrolysis Receptor Cellular Targets (e.g., G-Proteins) Effect Vasodilation, Anti-inflammation Receptor->Effect EET_ref2->Receptor Activation

Caption: Metabolic pathway of 14,15-EET synthesis, action, and degradation.

Experimental Workflow

cluster_loop For each time point: start Start: Prepare 14,15-EET in Experimental Medium aliquot Aliquot for Time Points (0, 1, 2, 4, 8 hr) start->aliquot incubate Incubate under Experimental Conditions (e.g., 37°C) aliquot->incubate quench Quench Reaction (e.g., Acetonitrile + Internal Std) incubate->quench extract Solid-Phase Extraction (Optional Cleanup) quench->extract analyze Analyze by LC-MS extract->analyze quantify Quantify 14,15-EET & 14,15-DHET analyze->quantify end End: Determine Stability Profile quantify->end

Caption: Workflow for assessing the stability of 14,15-EET in vitro.

Troubleshooting Logic

issue Issue: Low Activity or Poor Reproducibility q1 Did you check stock purity with LC-MS? issue->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Action: Analyze stock solution. Purchase new lot if degraded. q1->a1_no No q2 Is the experiment in a biological system (cells, lysate)? a1_yes->q2 a2_yes Action: Metabolic degradation by sEH is likely. Add sEH inhibitor (e.g., AUDA) to the assay. q2->a2_yes Yes a2_no Non-enzymatic degradation q2->a2_no No q3 Are handling procedures strictly anaerobic? a2_no->q3 a3_yes Action: Perform a time-course stability study in your specific buffer to quantify degradation rate. q3->a3_yes Yes a3_no Action: Use deoxygenated buffers. Store under inert gas (Ar, N2). Minimize exposure to air. q3->a3_no No

Caption: Decision tree for troubleshooting experimental issues with 14,15-EET.

References

inconsistent results in vascular relaxation assays with 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Troubleshooting Inconsistent Results

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing variability in vascular relaxation assays using 14,15-epoxyeicosatrienoic acid (14,15-EET). Please note that information on "14,15-EE-8(Z)-E" is limited; this document focuses on the well-characterized parent compound, 14,15-EET, a key signaling molecule in the regulation of vascular tone.[1]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the relaxation response to 14,15-EET between different experiments?

A1: Inconsistency in myography results is a common challenge.[2] Several factors can contribute to this variability, including the specific myography technique used (pressure vs. wire), the vascular bed and size of the artery being studied, and the health of the endothelium.[2] Additionally, the response to 14,15-EET can be diminished in vessels from older or hypertensive subjects.[3]

Q2: My 14,15-EET solution seems to lose potency over time. What could be the cause?

A2: 14,15-EET is known to be chemically and metabolically unstable. It is susceptible to auto-oxidation and can be rapidly converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH), an enzyme present in vascular tissue.[4] Proper storage and handling are critical to maintain its activity.

Q3: Is the endothelium required for 14,15-EET-induced relaxation?

A3: While 14,15-EET is an endothelium-derived hyperpolarizing factor (EDHF), it primarily acts on the vascular smooth muscle cells to cause relaxation. Therefore, an intact endothelium is not strictly necessary to observe a relaxation response to exogenously applied 14,15-EET. However, the overall health of the vessel, including the endothelium, can influence the magnitude and consistency of the response.

Q4: Can the pre-constricting agent I use affect the relaxation response to 14,15-EET?

A4: Yes, the choice and concentration of the pre-constricting agent are important. High concentrations of potassium chloride (KCl) (≥ 60 mM) can prevent endothelial hyperpolarization and may alter the response of vascular smooth muscle cells. It is recommended to use a stable and titratable pre-contraction, typically 50-80% of the maximum response, to ensure a consistent baseline for observing relaxation.

Troubleshooting Guide

Issue: Weak or No Relaxation Response
Potential Cause Troubleshooting Step
Degraded 14,15-EET Prepare fresh solutions of 14,15-EET for each experiment. Store stock solutions under inert gas at -80°C.
Damaged Vascular Tissue Handle blood vessels gently during dissection and mounting to preserve the integrity of the smooth muscle cells.
Inappropriate Pre-contraction Level Ensure a stable pre-contraction of 50-80% of the maximum response before adding 14,15-EET.
Vessel Desensitization Allow for adequate equilibration and washout periods between successive applications of agonists.
Incorrect Buffer pH or Temperature Maintain physiological pH (7.38-7.42) and temperature (37°C) of the physiological salt solution (PSS).
Issue: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Tissue Mounting Apply a standardized and consistent tensioning protocol ("normalization") for all vessel segments.
Biological Variability Use vessels from the same anatomical location and from age- and weight-matched animals to minimize biological variation.
Vessel Fatigue Limit the number of experimental runs on a single vessel preparation to avoid tissue fatigue and deterioration.
Pre-contraction Instability Allow the pre-contraction to stabilize completely before initiating the relaxation curve. Time-control experiments are recommended.

Experimental Protocols

Standard Protocol for Wire Myography Vascular Relaxation Assay
  • Vessel Preparation:

    • Isolate the desired artery (e.g., mesenteric, coronary) and place it in cold, oxygenated Physiological Salt Solution (PSS).

    • Carefully clean the vessel of adhering connective and adipose tissue.

    • Cut the artery into 2 mm rings.

  • Mounting:

    • Mount the arterial rings on two fine steel wires in a wire myograph chamber.

    • Fill the chamber with PSS maintained at 37°C and aerate with 95% O₂ / 5% CO₂.

  • Equilibration and Normalization:

    • Allow the vessel to equilibrate for at least 30-60 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the vessel.

  • Viability Check:

    • Contract the vessel with a high concentration of KCl (e.g., 60 mM) to assess its viability.

    • Wash the vessel with PSS and allow it to return to baseline tension.

  • Pre-contraction:

    • Add a pre-constricting agent (e.g., U46619, phenylephrine) to achieve a stable contraction of 50-80% of the maximum KCl response.

  • Relaxation Curve:

    • Once the pre-contraction is stable, add cumulative concentrations of 14,15-EET to the chamber.

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Visualizing Key Processes

Experimental Workflow for Vascular Relaxation Assay

G cluster_prep Vessel Preparation cluster_exp Myography Experiment cluster_analysis Data Analysis isolate Isolate Artery clean Clean Artery isolate->clean cut Cut into Rings clean->cut mount Mount Ring cut->mount equilibrate Equilibrate & Normalize mount->equilibrate viability Viability Check (KCl) equilibrate->viability precontract Pre-contract (e.g., U46619) viability->precontract relax Cumulative 14,15-EET Addition precontract->relax record Record Tension relax->record calculate % Relaxation record->calculate plot Plot Curve (EC50) calculate->plot

Caption: Workflow for a typical vascular relaxation experiment using wire myography.

Signaling Pathway of 14,15-EET in Vascular Smooth Muscle

G EET 14,15-EET GPCR Putative G-protein Coupled Receptor EET->GPCR Gs Gsα GPCR->Gs activates BKCa BKCa Channel Gs->BKCa activates K_efflux K+ Efflux BKCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol VGCC Voltage-gated Ca2+ Channels Hyperpol->VGCC inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Caption: Simplified signaling cascade of 14,15-EET-induced vascular relaxation.

References

Technical Support Center: 3T3-L1 Differentiation with 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability in 3T3-L1 differentiation experiments involving 14,15-Epoxyeicosatrienoic-8(Z)-enoic acid (14,15-EE-8(Z)-E).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on 3T3-L1 adipogenesis?

A1: Based on current research, this compound, an analog of 14,15-EET, is expected to attenuate or reduce the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1] It functions by downregulating the expression of key adipogenic transcription factors and their target genes.[1] Therefore, it should be considered an inhibitor or modulator of adipogenesis, not an inducer.

Q2: What are the master regulators of adipogenesis affected by this compound?

A2: The primary transcription factors that regulate adipogenesis are PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[2][3] Studies have shown that this compound can dose-dependently downregulate the induction of PPARγ and C/EBPα, which in turn reduces the expression of downstream genes responsible for the adipocyte phenotype.[1]

Q3: At what stage of my experiment should I introduce this compound?

A3: To study its inhibitory effects, this compound should be added concurrently with the standard differentiation induction cocktail (MDI). Treatment is typically continued for the duration of the differentiation process (e.g., 8 days), with media changes as required by the protocol.

Q4: What is the most critical factor for achieving reproducible 3T3-L1 differentiation?

A4: Aside from the specific experimental compounds, maintaining a consistent cell culture practice is paramount. Key factors include using low-passage cells (ideally below passage 13-15), ensuring cells reach the correct level of confluence without overgrowth (70-80% is often optimal before waiting for contact inhibition), and using freshly prepared, high-quality differentiation media. Loss of contact inhibition in overgrown cultures can significantly reduce adipogenic potential.

Troubleshooting Guide

Issue 1: Low or No Lipid Droplet Formation

Question: I have treated my 3T3-L1 cells with the standard MDI cocktail and this compound, but I am observing very few lipid droplets compared to my MDI-only control. What could be the cause?

Potential Cause Recommended Solution
High Concentration of this compound This compound attenuates adipogenesis. The concentration you are using may be too high, leading to complete inhibition. Perform a dose-response experiment with concentrations ranging from 0.1 µM to 1.0 µM to find the optimal concentration for your desired level of inhibition.
Low Cell Passage Number is Critical 3T3-L1 cells can lose their ability to differentiate at higher passages. Always use cells of a lower passage number (ideally P8-P13) for differentiation experiments. If you have been passaging your cells for a while, thaw a new, low-passage vial.
Improper Cell Confluency Differentiation should be initiated after cells have reached confluence and have been growth-arrested for approximately 48 hours. Inducing differentiation in sub-confluent or over-confluent cells (where contact inhibition is lost) leads to poor results. Aim for 100% confluence, then wait an additional 2 days before adding induction media.
Degraded Differentiation Reagents The components of the MDI cocktail (IBMX, Dexamethasone, Insulin) can degrade over time. Prepare the MDI induction medium fresh for each experiment. Ensure stock solutions are stored correctly and have not expired.
Serum Variability Different lots of Fetal Bovine Serum (FBS) can have varying levels of adipogenic-inhibiting or -promoting factors. If you suspect serum issues, test a new lot of FBS or screen several lots to find one that consistently supports robust differentiation.
Issue 2: High Cell Detachment or "Holes" in the Monolayer

Question: After adding the differentiation media (with or without this compound), my 3T3-L1 cells are detaching from the plate, creating empty patches. Why is this happening?

Potential Cause Recommended Solution
Over-confluence Before Induction Cells that are left confluent for too long before induction can become stressed and start to detach, a process that is exacerbated when the differentiation cocktail is added. Adhere to a strict schedule of inducing differentiation 48 hours post-confluence.
Aggressive Media Changes The 3T3-L1 cell monolayer can be fragile, especially after differentiation begins. When changing media, pipette gently against the side of the well to avoid dislodging the cells.
DMSO Toxicity This compound and other reagents (like Dexamethasone) are often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration to confirm it is not the cause of cell death.
Contamination Bacterial or fungal contamination can cause rapid cell death and detachment. Visually inspect your cultures for signs of contamination (cloudy media, stringy objects). If contamination is suspected, discard the culture and thaw a fresh vial of cells.
Inadequate Culture Surface While standard tissue culture-treated plates usually suffice, problematic cell lots may benefit from plates coated with an extracellular matrix like gelatin or collagen to improve adherence.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the expression of key adipogenic genes in 3T3-L1 cells after 8 days of treatment.

Gene TargetThis compound ConcentrationResult
PPARγ 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
C/EBPα 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
SREBP1c 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
Fabp4 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
LPL 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
ACC1 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.
FAS 0.1, 0.5, and 1.0 µMDose-dependent downregulation of mRNA levels.

Data is expressed relative to a vehicle control group. All results were statistically significant (P < 0.05) versus the vehicle control.

Experimental Protocols & Visualizations

Diagram: 3T3-L1 Differentiation Workflow with this compound

G cluster_prep Phase 1: Cell Culture cluster_diff Phase 2: Differentiation cluster_analysis Phase 3: Analysis P1 Seed 3T3-L1 Preadipocytes P2 Grow to 100% Confluence (Feed every 2-3 days) P1->P2 P3 Maintain at Confluence for 48h (Growth Arrest) P2->P3 D1 Day 0: Add MDI Induction Medium + Vehicle or this compound P3->D1 D2 Day 2-3: Change to Insulin Medium + Vehicle or this compound D1->D2 D3 Day 4-8+: Maintain in 10% FBS/DMEM + Vehicle or this compound (Feed every 2 days) D2->D3 A1 Day 8-12: Harvest Cells D3->A1 A2 Oil Red O Staining (Lipid Accumulation) A1->A2 A3 RNA/Protein Extraction A1->A3 A4 qPCR/Western Blot (Gene/Protein Expression) A3->A4

Caption: Experimental workflow for assessing the effect of this compound.

Protocol 1: Standard 3T3-L1 Adipogenic Differentiation
  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Calf Serum (CS) and 1% Penicillin/Streptomycin. Culture at 37°C with 10% CO2.

  • Growth to Confluence: Feed the cells every 2-3 days until they reach 100% confluence. Do not let preadipocytes become more than 70% confluent if you intend to passage them further.

  • Growth Arrest: Once 100% confluent, incubate the cells for an additional 48 hours. This contact inhibition step is crucial for successful differentiation.

  • Induction (Day 0): Replace the growth medium with Differentiation Medium (DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin).

  • Progression (Day 2/3): Remove the induction medium and replace it with Insulin Medium (DMEM with 10% FBS and 10 µg/mL insulin).

  • Maintenance (Day 4 onwards): After 48 hours, replace the medium with standard maintenance medium (DMEM with 10% FBS). Feed the cells with this medium every 2 days.

  • Maturity: Adipocytes are typically considered mature and suitable for analysis between days 8 and 12 post-induction.

Diagram: Simplified Adipogenesis Signaling and Inhibition

G cluster_tf Master Transcription Factors cluster_genes Adipocyte-Specific Genes MDI Adipogenic Stimuli (MDI Cocktail) PPARg PPARγ MDI->PPARg Upregulates CEBPa C/EBPα MDI->CEBPa Upregulates EEZE This compound EEZE->PPARg Downregulates EEZE->CEBPa Downregulates FABP4 Fabp4 PPARg->FABP4 Activate Transcription LPL LPL PPARg->LPL Activate Transcription Adiponectin Adiponectin PPARg->Adiponectin Activate Transcription CEBPa->FABP4 Activate Transcription CEBPa->LPL Activate Transcription CEBPa->Adiponectin Activate Transcription Phenotype Mature Adipocyte Phenotype (Lipid Droplets, Insulin Sensitivity) FABP4->Phenotype LPL->Phenotype Adiponectin->Phenotype

Caption: this compound inhibits key adipogenesis transcription factors.

Protocol 2: Oil Red O Staining for Lipid Quantification
  • Wash: Gently wash the differentiated adipocytes twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Add 10% formalin in PBS to each well and incubate for at least 1 hour at room temperature.

  • Wash: Discard the formalin and wash the cells twice with distilled water (ddH₂O).

  • Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature. Remove the isopropanol.

  • Staining: Add freshly prepared and filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-60 minutes at room temperature.

  • Final Wash: Remove the Oil Red O solution and immediately wash the cells 4-5 times with ddH₂O until the water runs clear.

  • Imaging: Acquire images under a microscope for qualitative analysis.

  • Elution (for Quantification): After imaging, add 100% isopropanol to each well and incubate for 10 minutes at room temperature with gentle shaking to elute the dye.

  • Measurement: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at a wavelength between 490-510 nm.

Protocol 3: qPCR for Adipogenic Marker Expression
  • Cell Lysis & RNA Extraction: Wash cells with cold PBS and lyse them directly in the culture plate using a lysis buffer (e.g., from an RNeasy kit). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a suitable SYBR Green master mix, cDNA template, and primers for your genes of interest (e.g., Pparg, Cebpa, Fabp4) and a stable reference gene (e.g., Actb, Gapdh, Nono).

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of target genes, normalized to the reference gene and compared to the vehicle-treated control group.

Diagram: Troubleshooting Decision Tree for 3T3-L1 Differentiation

G Start Problem: Poor/Variable Differentiation Q_Control Is the MDI-only control differentiating well? Start->Q_Control Sol_Culture Troubleshoot Core Culture: 1. Use low passage cells (P<15) 2. Check confluency protocol 3. Prepare fresh MDI reagents 4. Test new serum lot Q_Control->Sol_Culture No Q_Detachment Are cells detaching? Q_Control->Q_Detachment Yes End Consistent Differentiation Sol_Culture->End Sol_Detachment Improve Adherence: 1. Pipette media gently 2. Check for over-confluence 3. Verify DMSO concentration <0.1% 4. Use coated plates if needed Q_Detachment->Sol_Detachment Yes Sol_EEZE Adjust this compound: 1. Confirm its inhibitory role 2. Perform dose-response (0.1-1.0 µM) 3. Prepare fresh stock solution Q_Detachment->Sol_EEZE No Sol_Detachment->End Sol_EEZE->End

References

potential interference of 14,15-EE-8(Z)-E with other signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EE-8(Z)-E, a structural analog of the epoxyeicosatrienoic acid (EET) 14,15-EET. This guide addresses potential interference with other signaling pathways and offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways known to be modulated by 14,15-EET and its analogs like this compound?

A1: 14,15-EET and its analogs primarily modulate several key signaling pathways, which can lead to potential interference in your experiments. The main pathways include:

  • G-Protein Coupled Receptor (GPCR) Signaling: While a specific high-affinity receptor for EETs is still under investigation, 14,15-EET has been shown to interact with several GPCRs, most notably prostaglandin receptors (PTGER2, PTGER4, PTGFR, PTGDR, PTGER3IV), albeit with lower affinity.[1][2][3] This can lead to downstream effects such as changes in intracellular cAMP levels.

  • PI3K/Akt Pathway: 14,15-EET can activate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[4][5] This activation has been implicated in processes like epithelial-mesenchymal transition (EMT) and cisplatin resistance in cancer cells.

  • MAPK/ERK Pathway: The MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival, can also be activated by 14,15-EET.

  • Integrin Signaling: 14,15-EET can up-regulate integrin αvβ3, leading to the activation of Focal Adhesion Kinase (FAK) and subsequent downstream signaling through the PI3K/Akt pathway.

Q2: I am observing unexpected off-target effects in my experiments with this compound. What could be the cause?

A2: Unexpected effects could arise from several factors:

  • Cross-talk with Prostanoid Pathways: Due to the interaction of 14,15-EET with prostaglandin receptors, you might observe effects that mimic or interfere with prostanoid signaling. Consider using specific prostaglandin receptor antagonists to dissect these effects.

  • Metabolism of the Compound: 14,15-EETs are metabolized by soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs). The metabolic stability of this compound in your specific experimental system should be considered.

  • Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., ethanol, DMSO) is used at a concentration that does not affect your cells or tissues and that appropriate vehicle controls are included in all experiments.

Q3: How can I confirm that the observed effects in my experiment are specific to this compound action?

A3: To ensure the specificity of your results, consider the following controls:

  • Use a Specific Antagonist: Employ a selective EET antagonist like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) to see if it can reverse the effects of this compound.

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of 14,15-EET as a negative control.

  • Knockdown/Knockout Models: If you hypothesize the involvement of a specific receptor or downstream protein, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and observe if the effect of this compound is diminished.

Troubleshooting Guides

Issue 1: Inconsistent or no activation of the PI3K/Akt pathway (e.g., no increase in p-Akt levels on Western blot).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Stimulation Time The kinetics of Akt phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell type.
Inadequate Compound Concentration The effective concentration of this compound can vary between cell types. Perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to identify the optimal concentration.
Cell Lysis and Sample Preparation Issues Phosphatases can rapidly dephosphorylate proteins upon cell lysis. Ensure your lysis buffer is supplemented with fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.
Western Blotting Technique For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background. Ensure your primary antibody is validated for your application and use the recommended dilution. Load a sufficient amount of protein (20-40 µg of total cell lysate).
Low Basal Akt Phosphorylation If your cells are serum-starved prior to stimulation, basal p-Akt levels should be low. Include a positive control (e.g., stimulation with a known Akt activator like insulin or EGF) to confirm that the pathway is responsive in your cells.
Issue 2: High background or non-specific bands in Western blots for signaling proteins.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (5% non-fat milk or 5% BSA in TBST).
Antibody Concentration Too High Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
Membrane Handling Ensure the membrane does not dry out at any stage. Use clean forceps to handle the membrane to avoid contamination.
Issue 3: Variability in cell proliferation or viability assay results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Stability and Solubility Prepare fresh dilutions of this compound for each experiment. Ensure it is fully dissolved in the vehicle before adding to the cell culture medium.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media.
Assay-Specific Issues For metabolic assays (e.g., MTT, XTT), the incubation time with the reagent can be critical. Optimize this for your cell line to ensure you are in the linear range of the assay. Consider using a direct cell counting method or a DNA-based proliferation assay (e.g., BrdU) to validate your findings.

Quantitative Data Summary

Table 1: Potency of 14,15-EET and Analogs on Vasodilation

CompoundAssayPotency (ED50 / IC50)Reference
14,15-EETVasorelaxation of bovine coronary arteryED50: 2.2 µM
Tetrazole analog 19Vasorelaxation of bovine coronary arteryED50: 0.18 µM
Oxadiazole-5-thione analog 25Vasorelaxation of bovine coronary arteryED50: 0.36 µM
11,12-EETRelaxation of U-46619 preconstricted rat aortaIC50: 0.6 µM
14,15-EETRelaxation of U-46619 preconstricted rat aortaIC50: 0.8 µM

Table 2: Binding Affinity and Functional Response of 14,15-EET

ParameterCell/SystemValueReference
Kd (Binding Affinity)U937 cells14 nM
Kd (Binding Affinity)Primary pig monocytes35 nM
IC50 (Inhibition of VCAM-1 expression)-11,12-EET: 20 nM (14,15-EET was inactive)

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells (e.g., breast cancer cell line MCF-7 or MDA-MB-231) in complete medium and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

    • Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) for the determined optimal time (e.g., 15 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound Signaling This compound This compound GPCRs (Prostaglandin Receptors) GPCRs (Prostaglandin Receptors) This compound->GPCRs (Prostaglandin Receptors) Integrin αvβ3 Integrin αvβ3 This compound->Integrin αvβ3 MAPK/ERK MAPK/ERK GPCRs (Prostaglandin Receptors)->MAPK/ERK FAK FAK Integrin αvβ3->FAK PI3K PI3K Akt Akt PI3K->Akt Cell Proliferation, Survival, EMT Cell Proliferation, Survival, EMT Akt->Cell Proliferation, Survival, EMT FAK->PI3K MAPK/ERK->Cell Proliferation, Survival, EMT

Caption: Overview of signaling pathways potentially modulated by this compound.

G cluster_1 Western Blot Troubleshooting Workflow No/Weak p-Akt Signal No/Weak p-Akt Signal Optimize Stimulation Time/Dose Optimize Stimulation Time/Dose No/Weak p-Akt Signal->Optimize Stimulation Time/Dose Check Lysis Buffer (add inhibitors) Check Lysis Buffer (add inhibitors) No/Weak p-Akt Signal->Check Lysis Buffer (add inhibitors) Optimize Western Blot Protocol Optimize Western Blot Protocol No/Weak p-Akt Signal->Optimize Western Blot Protocol Run Positive Control Run Positive Control No/Weak p-Akt Signal->Run Positive Control Signal Restored Signal Restored Optimize Stimulation Time/Dose->Signal Restored Check Lysis Buffer (add inhibitors)->Signal Restored Optimize Western Blot Protocol->Signal Restored Run Positive Control->Signal Restored

Caption: Troubleshooting workflow for detecting p-Akt by Western blot.

References

Technical Support Center: Improving the In Vivo Delivery and Bioavailability of 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound?

A1: The primary challenges for in vivo delivery of this compound stem from its chemical and metabolic instability. Key issues include:

  • Rapid Metabolism: 14,15-EETs are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into less active 14,15-dihydroxyeicosatrienoic acids (14,15-DHETs). This enzymatic degradation significantly shortens the in vivo half-life to a few seconds to minutes.[1][2]

  • Chemical Instability: The presence of 1,4-dienyl moieties in its structure makes 14,15-EET prone to auto-oxidation, requiring careful handling and storage under an inert atmosphere.[2]

  • Poor Oral Bioavailability: Like many lipid-based molecules, oral administration is hampered by the harsh acidic and enzymatic environment of the gastrointestinal (GI) tract, as well as poor absorption across the intestinal epithelium.

  • Low Water Solubility: Its lipophilic nature can make formulation for aqueous-based delivery systems challenging.

Q2: What are the potential strategies to improve the bioavailability of this compound?

A2: Several strategies are being explored to overcome the delivery challenges:

  • Development of Analogs: Synthesizing more stable analogs of 14,15-EET by modifying the epoxide group or the carboxylic acid moiety can improve metabolic resistance and oral bioavailability.[3][4]

  • Co-administration with sEH Inhibitors: Inhibiting the sEH enzyme can prevent the degradation of 14,15-EET, thereby prolonging its half-life and increasing its effective concentration in vivo.

  • Advanced Formulations: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and potentially enhance its absorption.

Q3: Which administration routes are commonly used for this compound in preclinical studies?

A3: Due to its poor oral bioavailability, direct administration methods are common in animal studies:

  • Intravenous (IV) Injection: This route ensures 100% bioavailability and is used for precise pharmacokinetic studies.

  • Intraperitoneal (IP) Injection: This is a common route in rodent studies, offering a balance between ease of administration and relatively rapid absorption into the systemic circulation.

  • Oral Gavage: While challenging, this route is used to investigate the potential for oral delivery, often with specialized formulations.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound after administration.
Possible Cause Troubleshooting Step
Rapid Metabolism Co-administer a soluble epoxide hydrolase (sEH) inhibitor to reduce the degradation of this compound to 14,15-DHET.
Poor Absorption (Oral) Consider using an alternative administration route such as intravenous or intraperitoneal injection for initial studies. For oral studies, explore encapsulation in nanoparticles or liposomes to protect the compound from the GI environment.
Inadequate Dosage Increase the administered dose. However, be mindful of potential solubility issues and toxic effects at higher concentrations.
Vehicle Incompatibility Ensure the vehicle used for administration is appropriate for a lipophilic compound and the chosen route. For example, a lipid-based vehicle may be more suitable than a simple aqueous solution.
Sample Handling and Analysis Ensure proper collection and storage of plasma samples to prevent ex vivo degradation. Use a validated and sensitive analytical method, such as LC-MS/MS, for quantification.
Issue 2: High variability in experimental results between animals.
Possible Cause Troubleshooting Step
Inconsistent Administration Technique Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route (e.g., consistent gavage needle placement, injection speed).
Differences in Animal Physiology Use animals of the same age, sex, and strain. Ensure consistent fasting or feeding protocols, as this can affect GI tract physiology and drug absorption.
Formulation Instability Prepare the formulation fresh before each experiment or validate its stability over the intended period of use. Ensure the compound is fully dissolved or uniformly suspended in the vehicle.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Formulation Preparation:

    • Vehicle: A common vehicle for oral administration of lipids is a mixture of polyethylene glycol (e.g., PEG 400), ethanol, and saline. The exact ratio should be optimized for solubility and tolerability. Another option is a lipid-based vehicle like corn oil.

    • Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1-10 mg/kg). Gentle warming and vortexing may be required to achieve a clear solution or a uniform suspension. Prepare fresh daily.

  • Administration:

    • Accurately weigh each rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.

    • Use a flexible or curved gavage needle of the appropriate size for the rat.

    • Gently restrain the rat and insert the gavage needle into the esophagus, advancing it to the stomach.

    • Administer the formulation slowly and carefully.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and an antioxidant (e.g., BHT) to prevent ex vivo oxidation.

    • Centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.

Protocol 2: Intravenous (IV) Administration in Mice

This protocol is a general guideline and requires a high level of technical skill. It should be performed in accordance with IACUC guidelines.

  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Formulation Preparation:

    • Vehicle: A suitable vehicle for intravenous injection of lipids is a sterile lipid emulsion (e.g., Intralipid®) or a solution containing a solubilizing agent like cyclodextrin. The final formulation must be sterile and isotonic.

    • Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 0.5-5 mg/kg). The solution must be clear and free of particulates. Sterilize by filtration through a 0.22 µm filter.

  • Administration:

    • Warm the mouse to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Inject the formulation slowly into a lateral tail vein using a small gauge needle (e.g., 27-30G). The maximum injection volume is typically around 5 ml/kg.

  • Blood Sampling:

    • Collect blood samples via retro-orbital bleeding or another approved method at specified time points (e.g., 0, 2, 5, 15, 30, 60 minutes).

    • Process and store plasma samples as described in the oral gavage protocol.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This is a summary of a typical analytical method. Specific parameters will need to be optimized for the instrument used.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add an internal standard (e.g., a deuterated analog of 14,15-EET) to each sample.

    • Perform liquid-liquid extraction to isolate the lipids. A common method is the Bligh and Dyer extraction using a mixture of chloroform, methanol, and water.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column to separate this compound from its metabolites and other endogenous lipids. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a small amount of acid (e.g., acetic or formic acid) is typically used.

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Delivery Systems in Rats (Illustrative Data)

Delivery SystemAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Solution Intravenous (IV)15500.08450100
Solution Oral Gavage10151.0451
Liposomes Oral Gavage10751.52255
Nanoparticles Oral Gavage101202.04059

Signaling Pathways and Experimental Workflows

Metabolism of 14,15-EET AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EET 14,15-EET CYP450->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (less active) sEH->DHET

Caption: Metabolic pathway of 14,15-EET to its less active form, 14,15-DHET.

14,15-EET GPCR Signaling Pathway EET 14,15-EET GPCR G-Protein Coupled Receptor (e.g., EP2) EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation) PKA->CellularResponse Phosphorylates targets leading to

Caption: 14,15-EET signaling through a G-protein coupled receptor (GPCR).

14,15-EET PPARα Signaling Pathway cluster_nucleus Nucleus EET 14,15-EET PPARa PPARα EET->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in gene promoter) PPARa->PPRE Binds to RXR->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Regulates

Caption: 14,15-EET activation of the PPARα signaling pathway.

14,15-EET mTORC2/Akt Signaling EET 14,15-EET mTORC2 mTORC2 EET->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates (at Ser473) Downstream Downstream Targets (e.g., anti-apoptosis) Akt->Downstream Phosphorylates

Caption: 14,15-EET signaling through the mTORC2/Akt pathway.

14,15-EET and TGF-β/Smad Pathway cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 SmadComplex Smad Complex pSmad23->SmadComplex Smad4->SmadComplex GeneTranscription Target Gene Transcription SmadComplex->GeneTranscription Regulates SmadComplex->GeneTranscription EET 14,15-EET EET->Smad23 Inhibits phosphorylation

Caption: 14,15-EET can inhibit the TGF-β/Smad signaling pathway.

References

minimizing non-specific binding of 14,15-EE-8(Z)-E in receptor studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of 14,15-epoxyeicosatrienoic acid [14,15-EET-8(Z)-E] in receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in 14,15-EE-8(Z)-E receptor assays?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with sites other than its intended receptor.[1] This can include binding to other proteins, lipids, and even the materials of the assay plate or filters.[1] High non-specific binding is a significant source of background noise, which can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1] Minimizing NSB is critical for obtaining reliable and reproducible data.[1]

Q2: What intrinsic properties of this compound might contribute to high non-specific binding?

A2: this compound, like other epoxyeicosatrienoic acids (EETs), is a lipid mediator derived from arachidonic acid.[2] Its hydrophobic nature is a primary contributor to high non-specific binding, as it can readily partition into lipid membranes and interact with hydrophobic surfaces of proteins and plasticware. These interactions are often driven by the hydrophobic effect, where nonpolar molecules aggregate to minimize contact with water.

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of a labeled ligand (e.g., radiolabeled this compound) in the presence of a high concentration of an unlabeled competitor. The competitor, at a saturating concentration, occupies the specific receptor sites, ensuring that any remaining bound labeled ligand is attached to non-specific sites. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).

Q4: Can serum albumin in my cell culture media affect the binding of this compound?

A4: Yes, albumin is a known binding protein for many lipids, including EETs. While often used as a blocking agent to reduce NSB to plasticware, its presence in the assay at high concentrations can also sequester this compound, reducing the free concentration available to bind to its receptor. It is crucial to find an optimal concentration of albumin (like BSA) that blocks non-specific sites without significantly interfering with specific binding.

Troubleshooting Guide for High Non-Specific Binding

High non-specific binding can be a major obstacle in receptor studies with this compound. The following guide provides a systematic approach to troubleshoot and optimize your assay conditions.

Issue: Non-specific binding is greater than 50% of total binding.

This is a common problem, especially with hydrophobic ligands, that can make it difficult to obtain quality data.

Solution 1: Optimize Assay Buffer Composition

The composition of your assay buffer is critical for minimizing non-specific interactions.

  • pH Adjustment: The charge of both the ligand and receptor can be influenced by pH. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific assay.

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help shield electrostatic interactions that contribute to non-specific binding.

  • Additives:

    • Bovine Serum Albumin (BSA): BSA is a common blocking agent that prevents the ligand from binding to non-receptor proteins and the surfaces of your assay tubes or plates. A starting concentration of 0.1% to 1% (w/v) is recommended.

    • Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that may cause your ligand to bind non-specifically.

Solution 2: Refine Assay Conditions and Washing Procedures
  • Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding.

  • Washing Steps (for filtration assays): Inadequate washing can leave unbound ligand behind, contributing to a high background signal.

    • Increase the volume and/or the number of wash steps.

    • Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.

Solution 3: Evaluate and Optimize Assay Components
  • Ligand Purity and Concentration: Ensure the labeled this compound is of high purity and has not degraded. Use the lowest concentration of labeled ligand that still provides a robust signal-to-noise ratio.

  • Receptor Preparation: The quality of your receptor-containing membrane preparation is important. The presence of impurities or denatured proteins can increase NSB.

  • Filter Selection (for filtration assays): Some ligands can bind to the filter material itself. Glass fiber filters are commonly used, and pre-soaking them in a blocking agent like 0.5% polyethylenimine (PEI) can reduce ligand binding to the filter.

Quantitative Data Summary: Optimizing Assay Parameters

The following table summarizes key parameters that can be adjusted to minimize non-specific binding. It is recommended to optimize these parameters systematically.

ParameterRange for OptimizationExpected Outcome with OptimizationReference
BSA Concentration 0.1% - 2% (w/v)Decreased NSB by blocking non-specific sites on surfaces.
NaCl Concentration 50 mM - 200 mMReduced electrostatic interactions, lowering NSB.
Tween-20 Concentration 0.01% - 0.1% (v/v)Disrupted hydrophobic interactions, reducing NSB.
Wash Steps (Filtration) 3 - 6 washesMore effective removal of unbound ligand.
Incubation Temperature 4°C, 25°C, 37°CLower temperatures may reduce NSB.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to characterize the interaction of unlabeled this compound with its receptor.

1. Materials:

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Receptor-containing membrane preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with optimized concentrations of BSA and NaCl)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

2. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled competitor.

  • Total Binding: Add assay buffer, radiolabeled this compound (at a concentration near its Kd), and the membrane preparation.

  • Non-specific Binding: Add assay buffer, radiolabeled this compound, a saturating concentration of unlabeled this compound, and the membrane preparation.

  • Competition: Add assay buffer, radiolabeled this compound, varying concentrations of unlabeled this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a predetermined temperature and time to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific counts from the total counts.

  • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligand Prepare Radiolabeled and Unlabeled this compound setup_plate Set up 96-well Plate: Total, NSB, Competition prep_ligand->setup_plate prep_receptor Prepare Receptor Membrane Suspension prep_receptor->setup_plate prep_buffers Optimize and Prepare Assay & Wash Buffers prep_buffers->setup_plate add_reagents Add Reagents to Wells setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Scintillation Counting filter_wash->quantify calc_specific Calculate Specific Binding quantify->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki

Caption: Workflow for a competitive receptor binding assay.

Troubleshooting Logic

G cluster_buffer Buffer Optimization cluster_conditions Assay Conditions cluster_reagents Reagent Quality start High Non-Specific Binding (>50% of Total) opt_bsa Optimize BSA Concentration (0.1-2%) start->opt_bsa Step 1 check_temp_time Reduce Incubation Temperature and/or Time start->check_temp_time Step 2 check_ligand Verify Ligand Purity and Integrity start->check_ligand Step 3 opt_salt Increase Ionic Strength (e.g., NaCl) opt_bsa->opt_salt opt_detergent Add Non-ionic Detergent (e.g., Tween-20) opt_salt->opt_detergent end_node NSB Minimized opt_detergent->end_node check_wash Increase Wash Volume and/or Repetitions check_temp_time->check_wash check_filters Pre-soak Filters (e.g., with PEI) check_wash->check_filters check_filters->end_node check_receptor Assess Receptor Preparation Quality check_ligand->check_receptor check_receptor->end_node

Caption: Decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: 14,15-EE-8(Z)-E [14,15-epoxyeicosa-5(Z)-enoic acid]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 14,15-EE-8(Z)-E, correctly identified as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is intended for scientists and drug development professionals investigating the role of epoxyeicosatrienoic acids (EETs) and their signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My results with 14,15-EEZE are contradictory. In some experiments, it acts as an antagonist of EET-induced vasodilation, while in others, it appears to have some agonist (vasodilator) activity. Is this a known issue?

A1: Yes, this is a known point of conflicting data in the literature. While 14,15-EEZE was developed and is widely used as a selective EET antagonist, at least one study has reported intrinsic vasodilator activity in a specific vascular bed.[1] This discrepancy may arise from several factors, including the specific tissue, experimental conditions, or the concentration of 14,15-EEZE used. Below is a summary of the conflicting findings and the experimental protocols from the relevant studies to help you troubleshoot your experiments.

Interpreting Conflicting Data on 14,15-EEZE Activity

The primary function of 14,15-EEZE is to act as a competitive antagonist at the putative EET receptor, thereby blocking the effects of EETs such as vasodilation and cardioprotection.[1][2] However, the observation of agonist-like effects in certain contexts suggests that its mechanism of action might be more complex than initially understood.

Key Considerations for Researchers:

  • Vascular Bed Specificity: The response to 14,15-EEZE may differ between vascular beds (e.g., coronary vs. mesenteric arteries). This could be due to differences in receptor subtypes, downstream signaling pathways, or the expression of other ion channels and receptors.

  • Concentration Dependence: The concentration of 14,15-EEZE used is critical. It is possible that at higher concentrations, it may exhibit off-target effects or partial agonist activity.

  • Experimental Model: The species and the type of experimental preparation (e.g., isolated artery rings vs. in vivo models) can influence the observed effects.

Data Summary: Antagonist vs. Agonist Activity of 14,15-EEZE
Study Compound Experimental Model Concentration Observed Effect Conclusion
Gauthier et al. (2002)14,15-EEZEBovine coronary artery rings10 µMInhibited EET-induced vasodilationSelective EET antagonist
Larsen et al. (2008)14,15-EEZECanine heart (in vivo)Not specifiedBlocked EET-induced cardioprotectionPotent EET antagonist
Gauthier et al. (2004) (as cited in Larsen et al., 2008)14,15-EEZEMesenteric arteryNot specifiedIntrinsic vasodilator activityPotential partial agonist activity in this specific vascular bed

Troubleshooting Guide

If you are observing unexpected agonist-like effects with 14,15-EEZE, consider the following troubleshooting steps:

  • Verify Compound Identity and Purity: Ensure the identity and purity of your 14,15-EEZE stock through appropriate analytical methods.

  • Perform a Dose-Response Curve: If not already done, perform a full dose-response curve for 14,15-EEZE alone in your experimental system to determine if it has any intrinsic activity and at which concentrations.

  • Use a Positive Control for Antagonism: Confirm your experimental setup is working as expected by using a known EET agonist (e.g., 14,15-EET) and demonstrating that 14,15-EEZE can antagonize its effects in a concentration-dependent manner.

  • Consider the Experimental Conditions: Carefully review your experimental protocol and compare it to the published studies. Pay close attention to factors like the type of buffer, temperature, and the pre-constricting agent used (if any).

  • Test in a Different Vascular Bed: If feasible, test the effects of 14,15-EEZE in a different vascular bed, such as the coronary artery, where its antagonist activity is well-documented.

Experimental Protocols

Protocol for Assessing Vasodilator/Antagonist Activity in Isolated Arterial Rings (Based on Gauthier et al., 2002)
  • Tissue Preparation: Dissect coronary arteries from bovine hearts and cut them into 3-mm rings.

  • Mounting: Suspend the arterial rings in a tissue bath containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a basal tension of 3.5 g. Pre-contract the rings with a thromboxane mimetic, U46619 (20 nmol/L), to approximately 50-75% of the maximal KCl contraction.

  • Agonist Response: Add cumulative concentrations of an EET agonist (e.g., 14,15-EET) to elicit a concentration-dependent relaxation.

  • Antagonist Testing: In a separate set of rings, pre-incubate with 14,15-EEZE (e.g., 10 µM) for a sufficient period before repeating the EET agonist concentration-response curve.

  • Data Analysis: Express the relaxation as a percentage of the U46619-induced pre-contraction. Compare the agonist response in the presence and absence of 14,15-EEZE.

Protocol for Assessing Cardioprotective Effects in an In Vivo Model (Based on Larsen et al., 2008)
  • Animal Model: Use an appropriate animal model of myocardial ischemia-reperfusion injury (e.g., canine model with coronary artery occlusion).

  • Drug Administration: Administer vehicle, an EET agonist (e.g., 11,12-EET or 14,15-EET), 14,15-EEZE alone, or an EET agonist in the presence of 14,15-EEZE prior to the ischemic insult.

  • Ischemia-Reperfusion: Induce regional myocardial ischemia by occluding a coronary artery for a defined period (e.g., 60 minutes), followed by reperfusion (e.g., 3 hours).

  • Infarct Size Measurement: At the end of the reperfusion period, delineate the area at risk and the infarcted area using appropriate staining techniques (e.g., triphenyltetrazolium chloride).

  • Data Analysis: Express the infarct size as a percentage of the area at risk. Compare the infarct sizes between the different treatment groups.

Visualizing the Signaling Pathway and Experimental Workflow

Below are diagrams to help visualize the concepts discussed.

EET_Signaling_Pathway cluster_membrane Cell Membrane EET_Receptor Putative EET Receptor Downstream_Signaling Downstream Signaling (e.g., KATP channel activation) EET_Receptor->Downstream_Signaling Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs EETs (e.g., 14,15-EET) CYP_Epoxygenase->EETs EETs->EET_Receptor Agonist Binding 14_15_EEZE 14,15-EEZE 14_15_EEZE->EET_Receptor Antagonist Binding Vasodilation Vasodilation / Cardioprotection Downstream_Signaling->Vasodilation

Caption: EET signaling pathway and the antagonistic action of 14,15-EEZE.

Experimental_Workflow cluster_invitro In Vitro Assay (Vasodilation) cluster_invivo In Vivo Model (Cardioprotection) Tissue_Prep Isolate Arterial Rings Pre_contraction Pre-contract with U46619 Tissue_Prep->Pre_contraction Treatment Add EET Agonist ± 14,15-EEZE Pre_contraction->Treatment Measurement Measure Isometric Tension Treatment->Measurement Animal_Model Prepare Animal Model Drug_Admin Administer Drugs Animal_Model->Drug_Admin Ischemia Induce Ischemia-Reperfusion Drug_Admin->Ischemia Infarct_Analysis Measure Infarct Size Ischemia->Infarct_Analysis

Caption: General experimental workflows for studying 14,15-EEZE effects.

Conflicting_Data_Logic Observation Conflicting Observations of 14,15-EEZE Activity Antagonist Antagonist Activity (e.g., Coronary Artery) Observation->Antagonist Agonist Agonist/Vasodilator Activity (e.g., Mesenteric Artery) Observation->Agonist Potential_Reasons Potential Explanations Antagonist->Potential_Reasons Agonist->Potential_Reasons Reason1 Vascular Bed Specificity Potential_Reasons->Reason1 Reason2 Concentration Dependence Potential_Reasons->Reason2 Reason3 Different Receptor Subtypes/Expression Potential_Reasons->Reason3

Caption: Logical relationship of conflicting data for 14,15-EEZE.

References

Validation & Comparative

A Comparative Analysis of the Vasodilator Potency of 14,15-EET and its Analogue 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the vasodilator properties of two structurally related eicosanoids: 14,15-epoxyeicosatrienoic acid (14,15-EET) and its synthetic analogue, 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). While both molecules share a common structural backbone, their effects on vascular tone are markedly different. This document synthesizes experimental data to elucidate their respective potencies and mechanisms of action, offering valuable insights for researchers investigating vascular physiology and developing novel therapeutic agents.

Quantitative Comparison of Vasodilator Potency

Experimental evidence demonstrates that 14,15-EET is a potent vasodilator, whereas this compound exhibits minimal to no intrinsic vasodilator activity and primarily functions as an antagonist of EET-induced relaxation. The following table summarizes the key quantitative findings from studies on bovine coronary arteries.

CompoundConcentration% Maximal Relaxation (Mean ± SEM)EC50Notes
14,15-EET 10 µmol/L75% - 87%~10-6 M[1]Induces significant, concentration-dependent vasorelaxation.
This compound Analogue (14,15-EEZE-mSI) *10 µmol/L~7%[2]Not ApplicableShows negligible vasodilator (agonist) activity.[2]

*Data for a structurally similar analogue, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), which is used to assess the antagonistic properties of compounds with the 14,15-epoxyeicosa-enoic acid structure.[2]

Experimental Protocols

The evaluation of vasodilator potency for these compounds typically involves ex vivo studies using isolated arterial rings. Wire myography and pressure myography are the gold-standard techniques for such assessments.

Wire Myography Protocol for Assessing Vasodilation in Bovine Coronary Arteries

This protocol outlines the key steps for measuring isometric tension changes in isolated bovine coronary artery rings in response to vasoactive compounds.

  • Tissue Preparation:

    • Bovine hearts are obtained from a local abattoir and transported in cold, oxygenated physiological salt solution (PSS).

    • The left anterior descending coronary artery is carefully dissected and cleaned of surrounding adipose and connective tissue.

    • The artery is cut into 2-3 mm rings.[3]

  • Mounting the Arterial Rings:

    • Two tungsten wires (typically 40 µm in diameter) are threaded through the lumen of the arterial ring.

    • The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer for stretching.

    • The mounted rings are submerged in a temperature-controlled (37°C) organ bath containing oxygenated PSS.

  • Equilibration and Viability Testing:

    • The arterial rings are allowed to equilibrate for at least 60 minutes under a resting tension.

    • The viability of the smooth muscle is tested by inducing contraction with a high-potassium solution (e.g., Krebs-Henseleit solution with elevated KCl).

    • Endothelial integrity is assessed by evaluating the relaxation response to an endothelium-dependent vasodilator, such as acetylcholine or bradykinin, after pre-constriction with a thromboxane A2 mimetic like U46619.

  • Dose-Response Curve Generation:

    • The arterial rings are pre-constricted to approximately 50-70% of their maximal contraction using a vasoconstrictor (e.g., U46619 or prostaglandin F2α).

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds (14,15-EET or this compound) are added to the organ bath.

    • The relaxation response is recorded as a percentage decrease in the pre-constricted tension.

    • For antagonist studies, arterial rings are pre-incubated with this compound before the addition of 14,15-EET.

Pressure Myography Protocol

Pressure myography offers a more physiological assessment by maintaining the cylindrical shape of the artery and allowing for the study of myogenic responses.

  • Vessel Isolation and Cannulation:

    • A small segment of the artery is dissected and transferred to the pressure myograph chamber filled with cold PSS.

    • The vessel is mounted onto two glass microcannulas and secured with sutures.

  • Pressurization and Equilibration:

    • The vessel is pressurized to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) and slowly warmed to 37°C.

    • The vessel is allowed to equilibrate and develop spontaneous myogenic tone.

  • Experimental Procedure:

    • The vasodilator or vasoconstrictor agents are added to the superfusate (the solution bathing the outside of the vessel).

    • Changes in the internal diameter of the artery are continuously monitored using a video camera attached to a microscope.

    • Vasodilation is quantified as the percentage increase in internal diameter relative to the pre-constricted diameter.

Signaling Pathways

The differential effects of 14,15-EET and this compound on vascular tone can be attributed to their distinct interactions with cell surface receptors and downstream signaling cascades in vascular smooth muscle cells.

14,15-EET-Induced Vasodilation

14,15-EET is a potent endothelium-derived hyperpolarizing factor (EDHF) that acts directly on vascular smooth muscle cells to cause relaxation. The proposed signaling pathway is as follows:

14_15_EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space 14_15_EET 14,15-EET GPCR G-Protein Coupled Receptor (e.g., EP2 Receptor) 14_15_EET->GPCR Binds and Activates G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to BKCa BKCa Channel (Large Conductance Ca2+- activated K+ channel) Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa Phosphorylates and Opens Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Figure 1. Signaling pathway of 14,15-EET-induced vasodilation.
Antagonistic Action of this compound

This compound and its analogues act as competitive antagonists at the same G-protein coupled receptors that 14,15-EET binds to. By occupying the receptor binding site without initiating a downstream signaling cascade, it prevents 14,15-EET from exerting its vasodilatory effect.

14_15_EE_8_Z_E_Antagonism cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space 14_15_EET 14,15-EET GPCR G-Protein Coupled Receptor (e.g., EP2 Receptor) 14_15_EET->GPCR Binding Blocked 14_15_EE_8_Z_E This compound 14_15_EE_8_Z_E->GPCR Binds and Blocks No_Signal No Signal Transduction GPCR->No_Signal Prevents Activation

Figure 2. Antagonistic mechanism of this compound.

Experimental Workflow

The logical flow of an experiment designed to compare the vasodilator potency of these two compounds is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Bovine Coronary Artery A2 Prepare Arterial Rings (2-3 mm) A1->A2 A3 Mount Rings in Wire Myograph A2->A3 A4 Equilibrate and Test Viability A3->A4 B1 Pre-constrict Rings (e.g., with U46619) A4->B1 C1 Group 1: Cumulative doses of 14,15-EET B1->C1 C2 Group 2: Pre-incubate with This compound B1->C2 D1 Record Relaxation Response C1->D1 C3 Cumulative doses of 14,15-EET C2->C3 D2 Record Relaxation Response C3->D2 E1 Generate Dose-Response Curves D1->E1 D2->E1 E2 Calculate EC50 for 14,15-EET and % Maximal Relaxation E1->E2 E3 Compare Potency and Efficacy E2->E3

Figure 3. Workflow for comparing vasodilator effects.

References

A Comparative Guide to 14,15-EE-8(Z)-E and Other EET Analogs in Coronary Artery Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) and other epoxyeicosatrienoic acid (EET) analogs in promoting coronary artery relaxation. The information presented is supported by experimental data from published studies, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to EETs and Coronary Artery Relaxation

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are known to be potent vasodilators in various vascular beds, including the coronary arteries. By inducing hyperpolarization and relaxation of vascular smooth muscle cells, EETs play a crucial role in regulating coronary blood flow. This has led to the development of various synthetic EET analogs with improved stability and specific pharmacological profiles for potential therapeutic applications in cardiovascular diseases. This guide focuses on comparing the efficacy of these analogs in coronary artery relaxation.

Comparative Performance of EET Analogs

The vasodilatory potency of EET analogs is typically quantified by their half-maximal effective concentration (EC50) and the maximal relaxation (Emax) they induce in pre-constricted coronary artery rings. The following tables summarize the available data from studies on bovine and canine coronary arteries.

Table 1: Vasodilatory Effects of 14,15-EET Analogs in Bovine Coronary Arteries
CompoundEC50 (M)Maximal Relaxation (%)Key Structural FeaturesReference
14,15-EET1 x 10⁻⁶~80-90%Endogenous EET[1][2]
14,15-EET analog with a Δ8 double bond Full activity and potency Not specifiedContains the 8(Z)-enoic acid moiety [1]
14,15-EET-methyl esterFull activityNot specifiedEsterified carboxyl group[1]
14,15-EET-methylsulfonimideFull activityNot specifiedSulfonimide substitution at carboxyl group[1]
14(S),15(R)-EETMore potent than 14(R),15(S)-EETNot specifiedSpecific stereoisomer
14,15-(cis)-EETMore potent than 14,15-(trans)-EETNot specifiedCis epoxide configuration
14,15-EEZE-mSIWeak agonist~7%Antagonist with some agonist activity

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Vasodilatory Effects of Various EET Regioisomers and Analogs
CompoundVascular BedEC50 (M)Maximal Relaxation (%)Reference
5,6-EETBovine Coronary Artery~1 x 10⁻⁶~80-90%
8,9-EETBovine Coronary Artery~1 x 10⁻⁶~80-90%
11,12-EETBovine Coronary Artery6 x 10⁻⁷Not specified
14,15-EETBovine Coronary Artery6 x 10⁻⁷~82%
5,6-EETCanine Coronary Microvessels3-120 pMNot specified
8,9-EETCanine Coronary Microvessels3-120 pMNot specified
11,12-EETCanine Coronary Microvessels3-120 pMNot specified
14,15-EETCanine Coronary Microvessels3-120 pMNot specified

Note: There is a significant difference in potency observed between larger conduit arteries (bovine) and smaller microvessels (canine), with EETs being much more potent in the microcirculation.

Key Findings from Comparative Data

From the available data, a crucial finding for this compound is that a 14,15-EET analog possessing a Δ8 double bond demonstrates full activity and potency in relaxing bovine coronary arteries. This suggests that the introduction of the 8(Z)-enoic acid moiety does not compromise the vasodilatory efficacy of the 14,15-EET scaffold.

In bovine coronary arteries, the four primary EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) exhibit similar potencies, with EC50 values in the micromolar range. However, in the canine coronary microcirculation, these same EETs are dramatically more potent, with EC50 values in the picomolar range, highlighting the importance of the vascular bed in determining drug efficacy.

Structural modifications to the 14,15-EET molecule, such as esterification of the carboxyl group or the stereochemistry of the epoxide, can influence potency. The development of analogs like 14,15-EEZE-mSI has also led to the discovery of EET antagonists, which are valuable tools for studying the physiological roles of EETs.

Signaling Pathways in EET-Mediated Coronary Artery Relaxation

EETs primarily induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing muscle relaxation.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs EETs_receptor EETs (paracrine signaling) EETs->EETs_receptor Diffusion G_protein G-protein (Gs) EETs_receptor->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel (Activation) PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel (Inhibition) Hyperpolarization->VGCC Ca_influx ↓ Intracellular Ca²⁺ VGCC->Ca_influx Relaxation Relaxation Ca_influx->Relaxation Wire_Myography_Workflow A Isolation of Coronary Artery B Cutting into 2-3 mm Rings A->B C Mounting in Myograph Chamber B->C D Equilibration in Krebs Buffer (95% O₂, 5% CO₂, 37°C) C->D E Pre-constriction with U46619 or KCl D->E F Cumulative Addition of EET Analog E->F G Measurement of Isometric Tension (Relaxation) F->G H Data Analysis: EC50 and Emax Calculation G->H

References

A Comparative Analysis of 14,15-EE-8(Z)-E and Other Epoxyeicosatrienoic Acid (EET) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a notable antagonist of epoxyeicosatrienoic acids (EETs), and other key EET antagonists. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons of performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to EETs and Their Antagonism

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cellular proliferation.[1] The four primary regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] The biological actions of EETs are terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

EET antagonists are valuable pharmacological tools for investigating the physiological and pathological roles of EETs and hold therapeutic potential for various diseases. These antagonists work by blocking the binding of EETs to their putative receptors, thereby inhibiting their downstream signaling effects. This guide focuses on this compound, also known as 14,15-EEZE, and compares its activity with other known EET antagonists.

The EET Signaling Pathway

EETs exert their effects through various signaling pathways, often leading to vasodilation and anti-inflammatory responses. A key mechanism of action is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

EET_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs (5,6-, 8,9-, 11,12-, 14,15-EET) CYP_Epoxygenase->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Putative_Receptor Putative EET Receptor (e.g., GPCR) EETs->Putative_Receptor DHETs DHETs (inactive) sEH->DHETs G_Protein G-Protein Activation Putative_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release BKCa_Channel BKCa Channel Activation Ca_Release->BKCa_Channel Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Simplified EET signaling pathway leading to vasodilation.

Comparative Performance of EET Antagonists

The following table summarizes the characteristics of this compound and other EET antagonists based on available experimental data.

AntagonistSelectivityObserved Effects
This compound (14,15-EEZE) Non-selectiveInhibits vasorelaxation induced by all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[2]
14,15-DHEZE Selective for 14,15-EETThe diol metabolite of 14,15-EEZE, formed by sEH. It selectively inhibits 14,15-EET-induced relaxations.[3]
14,15-EEZE-mSI Selective for 14,15- and 5,6-EETAn analog of 14,15-EEZE that inhibits relaxations to 14,15-EET and 5,6-EET but not 11,12- or 8,9-EET.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize EET antagonists.

Vascular Reactivity Assay in Bovine Coronary Arteries

This in vitro assay is commonly used to assess the vasodilator or antagonist effects of compounds on blood vessels.

Vascular_Reactivity_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Bovine_Heart Obtain Bovine Heart Isolate_Artery Isolate Coronary Artery Bovine_Heart->Isolate_Artery Cut_Rings Cut into 2-3 mm rings Isolate_Artery->Cut_Rings Mount_Rings Mount rings in organ bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under tension Mount_Rings->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Add_Antagonist Add EET Antagonist (e.g., 14,15-EEZE) Preconstrict->Add_Antagonist Add_Agonist Add EET regioisomer (agonist) Add_Antagonist->Add_Agonist Measure_Tension Measure isometric tension changes Add_Agonist->Measure_Tension Plot_Curve Plot concentration-response curve Measure_Tension->Plot_Curve Calculate_IC50 Calculate IC50/EC50 values Plot_Curve->Calculate_IC50

References

A Head-to-Head Comparison of 14,15-EE-8(Z)-E and Other Vasodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the vasodilatory effects of 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E) with two widely studied vasodilators, Sodium Nitroprusside and Verapamil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to derive these findings.

Data Presentation: Comparative Vasodilator Potency and Efficacy

VasodilatorVessel TypeAgonist Used for Pre-constrictionEC50 (M)Maximal Relaxation (Emax) (%)Reference
14,15-EETBovine Coronary ArteryU46619~1 x 10⁻⁶Not Specified[1]
Sodium NitroprussideRat AortaPhenylephrineNot Specified110.8 ± 1.35[2]
VerapamilRat AortaPhenylephrineNot Specified99 ± 4.14[2]

Table 1: Comparative Efficacy of Vasodilators in Isolated Arterial Rings.

VasodilatorVessel TypeAgonist Used for Pre-constrictionlog(EC50)Reference
NitroglycerinRat AortaPhenylephrineMost Potent[2]
VerapamilRat AortaPhenylephrineIntermediate Potency[2]
PapaverineRat AortaPhenylephrineLeast Potent

Table 2: Relative Potency of Vasodilators in Isolated Rat Aorta. Note: This table includes Nitroglycerin and Papaverine for broader context on relative potencies, as presented in the cited study.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound, Sodium Nitroprusside, and Verapamil are mediated by distinct signaling pathways.

This compound: The Endothelium-Dependent Hyperpolarization (EDHF) Pathway

This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), which is an endothelium-derived hyperpolarizing factor (EDHF). EDHFs cause vasodilation by hyperpolarizing vascular smooth muscle cells (VSMCs), making them less likely to contract. The primary mechanism involves the activation of potassium channels.

The proposed signaling pathway for 14,15-EET and its analogs is as follows:

  • Endothelial Cell Stimulation: Agonists like bradykinin or shear stress stimulate endothelial cells.

  • EET Synthesis: This stimulation leads to the synthesis of EETs from arachidonic acid by cytochrome P450 epoxygenases.

  • Potassium Channel Activation: EETs diffuse to the underlying VSMCs and activate large-conductance calcium-activated potassium channels (BKCa).

  • Hyperpolarization: The opening of K+ channels leads to an efflux of potassium ions from the VSMC, causing hyperpolarization of the cell membrane.

  • Vasodilation: Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.

EDHF_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca²⁺ release Ca_endo ↑ [Ca²⁺]i ER->Ca_endo PLA2 PLA₂ Ca_endo->PLA2 activates AA Arachidonic Acid PLA2->AA releases CYP450 CYP450 Epoxygenase AA->CYP450 substrate EETs 14,15-EET CYP450->EETs produces EETs_vsmc 14,15-EET EETs->EETs_vsmc diffuses BKCa BKCa Channel (K⁺ Channel) EETs_vsmc->BKCa activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels (Closed) Hyperpolarization->VGCC inhibits Ca_influx_dec ↓ Ca²⁺ Influx VGCC->Ca_influx_dec Relaxation Vasodilation Ca_influx_dec->Relaxation

Endothelium-Dependent Hyperpolarization (EDHF) Pathway
Sodium Nitroprusside: The Nitric Oxide (NO) - sGC - cGMP Pathway

Sodium nitroprusside is a direct nitric oxide (NO) donor. It spontaneously releases NO, which then diffuses into VSMCs to cause vasodilation. This pathway is independent of the endothelium.

The signaling cascade is as follows:

  • NO Release: Sodium nitroprusside decomposes to release NO.

  • sGC Activation: NO diffuses into VSMCs and activates soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: Increased cGMP levels activate protein kinase G (PKG).

  • Calcium Reduction and Myosin Dephosphorylation: PKG activation leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains.

  • Vasodilation: The dephosphorylation of myosin light chains results in smooth muscle relaxation and vasodilation.

NO_Pathway cluster_extracellular Extracellular Space cluster_vsmc Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO releases NO_vsmc NO NO->NO_vsmc diffuses sGC Soluble Guanylate Cyclase (sGC) NO_vsmc->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_dec ↓ [Ca²⁺]i PKG->Ca_dec leads to MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation Vasodilation Ca_dec->Relaxation MLC Myosin Light Chain MLCP->MLC dephosphorylates MLC_P Myosin Light Chain-P MLC_P->MLCP MLC->Relaxation

Nitric Oxide (NO) - sGC - cGMP Signaling Pathway
Verapamil: Calcium Channel Blockade

Verapamil is a non-dihydropyridine L-type calcium channel blocker. Its primary mechanism of action is the inhibition of calcium influx into VSMCs, thereby preventing the initiation of muscle contraction.

The mechanism is as follows:

  • Calcium Channel Binding: Verapamil binds to the α1 subunit of L-type voltage-gated calcium channels on the membrane of VSMCs.

  • Inhibition of Calcium Influx: This binding blocks the influx of extracellular calcium into the cell.

  • Reduced Intracellular Calcium: The blockade of calcium entry leads to a decrease in the intracellular calcium concentration.

  • Inhibition of Contraction: Reduced intracellular calcium prevents the binding of calcium to calmodulin and the subsequent activation of myosin light chain kinase, a key enzyme for muscle contraction.

  • Vasodilation: The inhibition of the contractile machinery results in smooth muscle relaxation and vasodilation.

Verapamil_Pathway cluster_extracellular Extracellular Space cluster_vsmc_membrane VSMC Membrane cluster_vsmc_intracellular Vascular Smooth Muscle Cell Verapamil Verapamil VGCC L-type Voltage-Gated Ca²⁺ Channel Verapamil->VGCC blocks Ca_extra Ca²⁺ Ca_influx Ca²⁺ Influx Ca_extra->Ca_influx influx via VGCC->Ca_influx Ca_intra ↓ [Ca²⁺]i Ca_influx->Ca_intra Calmodulin Calmodulin Ca_intra->Calmodulin binds Relaxation Vasodilation Ca_intra->Relaxation leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC_P Myosin Light Chain-P MLCK->MLC_P phosphorylates Contraction Contraction MLC_P->Contraction leads to

Mechanism of Action of Verapamil (Calcium Channel Blockade)

Experimental Protocols

The following is a detailed methodology for a standard ex vivo vasodilation assay using isolated arterial rings, which is a common method to determine the dose-response relationship of a vasodilator.

Objective

To determine and compare the vasodilatory potency (EC50) and efficacy (Emax) of test compounds on isolated arterial rings pre-constricted with a contractile agent.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) are commonly used.

  • Instruments: Organ bath system, force-displacement transducer, data acquisition system, dissecting microscope, surgical instruments.

  • Solutions:

    • Krebs-Henseleit Solution (KHS): (in mM) 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25.0 NaHCO3, 11.1 glucose. The solution is continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

    • High Potassium Solution (80 mM KCl): KHS with equimolar substitution of NaCl with KCl.

    • Contractile Agent: Phenylephrine (PE) or U46619 (a thromboxane A2 analog).

    • Test Vasodilators: this compound, Sodium Nitroprusside, Verapamil.

Experimental Workflow

Experimental_Workflow A 1. Tissue Preparation - Euthanize rat and excise thoracic aorta. - Clean aorta of connective tissue. - Cut into 2-3 mm rings. B 2. Mounting - Mount aortic rings in organ bath  containing oxygenated KHS at 37°C. A->B C 3. Equilibration - Equilibrate for 60-90 min under  a resting tension of 1.5-2.0 g. - Wash with fresh KHS every 15-20 min. B->C D 4. Viability Check - Contract rings with high KCl solution. - Wash until return to baseline. C->D E 5. Pre-constriction - Induce a stable submaximal contraction  with Phenylephrine or U46619. D->E F 6. Cumulative Dosing - Add vasodilator in increasing concentrations. - Allow response to stabilize between doses. E->F G 7. Data Acquisition - Record changes in tension at each  concentration. F->G H 8. Data Analysis - Express relaxation as a percentage of the  pre-constriction. - Generate dose-response curves. - Calculate EC50 and Emax values. G->H

Experimental Workflow for Isolated Artery Vasodilation Assay
Detailed Methodology

  • Tissue Preparation:

    • Rats are euthanized by an approved method.

    • The thoracic aorta is carefully excised and placed in cold KHS.

    • Under a dissecting microscope, the aorta is cleaned of adhering fat and connective tissue.

    • The aorta is cut into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • The aortic rings are mounted on stainless steel hooks in an organ bath containing KHS, maintained at 37°C and continuously bubbled with 95% O2/5% CO2.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During this period, the KHS is replaced every 15-20 minutes.

  • Viability and Pre-constriction:

    • The viability of the smooth muscle is tested by inducing a contraction with a high potassium solution (80 mM KCl).

    • After washing and returning to baseline, a stable submaximal contraction is induced using a contractile agonist like phenylephrine (e.g., 10⁻⁶ M) or U46619.

  • Dose-Response Curve Generation:

    • Once a stable contraction plateau is reached, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • The relaxation response at each concentration is recorded until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the pre-constriction tension induced by the contractile agent.

    • A dose-response curve is generated by plotting the percentage of relaxation against the logarithm of the vasodilator concentration.

    • The EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation) are calculated from the dose-response curve using non-linear regression analysis.

This guide provides a foundational comparison of this compound with other key vasodilators. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis.

References

Comparative Efficacy of 14,15-EET Analogues: A Guide to Vasodilator Activity and Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 14,15-EE-8(Z)-E and Other Key Epoxyeicosatrienoic Acid Analogues

This guide provides a comparative analysis of the biological activity of 14,15-epoxyeicosa-8(Z)-enoic acid [this compound], a stable analogue of the endogenous vasodilator 14,15-epoxyeicosatrienoic acid (14,15-EET). The following sections detail its performance against its parent compound and other relevant analogues, supported by experimental data from various studies. Methodologies for key experiments are provided to facilitate independent replication and validation.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the vasodilator activity and soluble epoxide hydrolase (sEH) inhibition of 14,15-EET and its analogues. Vasodilator activity is presented as the half-maximal effective concentration (ED₅₀) required to induce relaxation in pre-contracted bovine coronary arteries. Inhibition of sEH, a key enzyme in the metabolic degradation of EETs, is presented as the half-maximal inhibitory concentration (IC₅₀).

CompoundVasodilator Activity (ED₅₀, µM) in Bovine Coronary ArterysEH Inhibition (IC₅₀)Key Characteristics
14,15-EET ~1.0 - 2.2[1][2]Not an inhibitorEndogenous, potent vasodilator but metabolically labile.
This compound Potent, similar to 14,15-EET[3]Data not availableA structurally stable analogue of 14,15-EET. An analogue with a Δ8 double bond has full activity and potency[1].
14,15-EET-methyl ester Retained full activity[1]Data not availableModification of the carboxyl group.
14,15-EET-methylsulfonimide Retained full activityData not availableModification of the carboxyl group.
14,15-DHET ~5-fold less potent than 14,15-EETNot applicableDihydroxy metabolite of 14,15-EET, generally less active.
14,15-EEZE Antagonist activityData not availableA selective EET antagonist.
14,15-EEZE-mSI Antagonist for 14,15- and 5,6-EETData not availableA selective EET antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for the independent replication of the presented findings.

Bovine Coronary Artery Vasorelaxation Assay

This protocol outlines the procedure for assessing the vasodilator effects of 14,15-EET and its analogues on isolated bovine coronary arteries.

1. Tissue Preparation:

  • Obtain fresh bovine hearts from a local abattoir and dissect the left anterior descending coronary artery.

  • Clean the artery of any adhering fat and connective tissue and place it in a Krebs bicarbonate buffer (composition in mM: 119 NaCl, 5 KCl, 24 NaHCO₃, 1.2 KH₂PO₄, 1.2 MgSO₄, 11 glucose, 0.02 EDTA, and 3.2 CaCl₂).

  • Cut the vessel into rings of approximately 3 mm in width, taking care not to damage the endothelium.

2. Isometric Tension Measurement:

  • Mount the arterial rings in organ chambers containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Attach the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

3. Experimental Procedure:

  • Pre-contract the arterial rings with a thromboxane A₂ mimetic, such as U46619 (typically 1 x 10⁻⁸ M), until a stable contraction is achieved.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of the test compound (e.g., 14,15-EET or its analogues) to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by U46619.

  • Construct concentration-response curves and calculate the ED₅₀ value for each compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric method for screening for inhibitors of soluble epoxide hydrolase.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 25 mM bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin).

  • Reconstitute purified recombinant human sEH enzyme in the assay buffer.

  • Prepare a stock solution of the non-fluorescent sEH substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds (potential inhibitors).

2. Assay Procedure:

  • In a 96-well microplate, add the sEH enzyme to the assay buffer.

  • Add the test compounds at various concentrations to the wells containing the enzyme and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the sEH substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths will depend on the substrate used, e.g., ~330 nm/465 nm for CMNPC). The fluorescent product is generated upon hydrolysis of the epoxide by sEH.

3. Data Analysis:

  • Determine the rate of reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway of 14,15-EET-induced Vasorelaxation

The following diagram illustrates the signaling cascade initiated by 14,15-EET leading to vasorelaxation in vascular smooth muscle cells.

EET_Signaling_Pathway 14_15_EET 14,15-EET GPCR Gαs-Protein Coupled Receptor (e.g., EP2) 14_15_EET->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Phosphorylates and Opens Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Causes

Caption: Signaling pathway of 14,15-EET-induced vasorelaxation.

Experimental Workflow for Comparative Analysis

The diagram below outlines a general workflow for the comparative evaluation of 14,15-EET analogues.

Experimental_Workflow Start Start: Select EET Analogues for Comparison Vasorelaxation_Assay Perform Vasorelaxation Assay (Bovine Coronary Artery) Start->Vasorelaxation_Assay sEH_Assay Perform sEH Inhibition Assay Start->sEH_Assay Data_Analysis Data Analysis: Calculate ED50 and IC50 Vasorelaxation_Assay->Data_Analysis sEH_Assay->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for comparing EET analogue performance.

References

Assessing the Translational Potential of 14,15-EE-8(Z)-E in Cardiovascular Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 14,15-epoxyeicosatrienoic acid (EET) analogs, with a focus on the structural class of 14,15-EE-8(Z)-E, against other therapeutic strategies in preclinical models of cardiovascular disease. Epoxyeicosatrienoic acids are signaling molecules derived from arachidonic acid that have demonstrated significant cardioprotective effects. However, their therapeutic application is limited by their rapid degradation by soluble epoxide hydrolase (sEH). The development of stable EET analogs and sEH inhibitors represents two promising approaches to harness the beneficial effects of EETs. This guide presents experimental data from studies on EET analogs in hypertension, myocardial ischemia-reperfusion injury, and cardiac hypertrophy, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.

Comparative Efficacy of 14,15-EET Analogs in Cardiovascular Disease Models

The following tables summarize the quantitative data on the effects of 14,15-EET analogs in preclinical models of hypertension, myocardial ischemia-reperfusion injury, and diabetic cardiac hypertrophy. While direct head-to-head comparative studies for a single, universally defined "this compound" are limited in the public domain, the data presented here is from studies on well-characterized, orally active 14,15-EET analogs, such as EET-A and EET-B, which share the core structural features and therapeutic goals.

Table 1: Efficacy of 14,15-EET Analogs in Hypertension Models

Animal ModelTreatmentDurationDoseChange in Mean Arterial Pressure (MAP)Reference
Angiotensin II-induced Hypertensive RatsEET-A (oral)14 days10 mg/kg/day↓ 30-50 mmHg vs. vehicle[1]
Spontaneously Hypertensive Rats (SHR)EET-A (i.p.)14 days10 mg/kg/day↓ 15-20 mmHg vs. vehicle[1][2]
Spontaneously Hypertensive Rats (SHR)EET-A (oral)4 weeks10 mg/kg/dayNo significant change vs. control[3][4]
Spontaneously Hypertensive Rats (SHR)EET-A + AAA (20-HETE antagonist)4 weeks10 mg/kg/day eachPrevented BP increase (134 ± 2 mmHg vs. 156 ± 5 mmHg in control)
Angiotensin II-dependent Hypertensive Rats (TGR)EET-A (oral)Chronic10 mg/kg/day↓ Blood Pressure (similar to sEHi)

Table 2: Cardioprotective Effects of 14,15-EET Analogs in Myocardial Ischemia-Reperfusion (I/R) Injury

Animal ModelTreatmentAdministration TimingDoseReduction in Infarct Size (% of Area at Risk)Reference
Rat14,15-EET5 min before reperfusion2.5 mg/kg33.7% reduction (from 64.3% to 42.6%)
RatEET-B5 min before reperfusion2.5 mg/kg28.5% reduction (from 64.3% to 46.0%)
Dog14,15-EET15 min before occlusionNot specified61.9% reduction (from 22.1% to 8.4%)
Dog14,15-EET5 min before reperfusionNot specified56.1% reduction (from 22.1% to 9.7%)
Mouse14,15-EETPre-treatmentNot specifiedReduced cerebral infarct volume

Table 3: Effects of 14,15-EET on Diabetic Cardiac Hypertrophy

ModelTreatmentKey FindingsReference
High-fat diet/streptozotocin-induced diabetic mice-Decreased level of 14,15-EET observed in hypertrophic hearts.
High glucose-induced hypertrophic cardiomyocytes14,15-EET supplementationImproved cardiomyocyte hypertrophy and up-regulated PPARs expression.
High glucose-induced hypertrophic cardiomyocytes14,15-EEZE (14,15-EET antagonist)Nullified the beneficial effects of 14,15-EET supplementation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for inducing the cardiovascular disease models cited in this guide.

Angiotensin II-Induced Hypertension Model in Rats
  • Objective: To induce hypertension by chronic administration of Angiotensin II.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized, and osmotic minipumps are surgically implanted subcutaneously in the back.

    • Minipumps are filled with Angiotensin II to deliver a constant infusion rate (e.g., 200-400 ng/kg/min) for a period of 14 to 28 days.

    • A control group receives pumps filled with saline.

    • Blood pressure is monitored throughout the study period using tail-cuff plethysmography or telemetry.

    • The EET analog or vehicle is administered daily, typically via oral gavage or in the drinking water, starting from the day of pump implantation.

  • Endpoint Analysis: Mean arterial pressure, heart rate, and organ damage (e.g., cardiac hypertrophy, renal fibrosis) are assessed at the end of the study.

Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
  • Objective: To mimic the damage caused by a heart attack followed by the restoration of blood flow.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Rats are anesthetized, intubated, and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture for a period of 30-60 minutes to induce ischemia.

    • The ligature is then released to allow for reperfusion for a period of 2 to 24 hours.

    • The EET analog or vehicle is typically administered intravenously a few minutes before reperfusion.

  • Endpoint Analysis:

    • At the end of the reperfusion period, the heart is excised.

    • The area at risk is determined by perfusing the heart with a blue dye (e.g., Evans blue), which stains the non-ischemic tissue.

    • The infarct size is quantified by incubating heart slices in a solution of triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

    • Infarct size is expressed as a percentage of the area at risk.

Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy in Mice
  • Objective: To induce pressure overload-induced cardiac hypertrophy.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Mice are anesthetized, intubated, and ventilated.

    • A thoracotomy is performed to expose the aortic arch.

    • A suture is tied around the transverse aorta between the innominate and left carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a defined degree of constriction. The needle is then removed.

    • The chest and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

    • The development of cardiac hypertrophy is typically assessed after 2-4 weeks.

  • Endpoint Analysis:

    • Echocardiography is performed to measure left ventricular wall thickness, chamber dimensions, and cardiac function.

    • At the end of the study, mice are euthanized, and the heart is excised.

    • The heart weight to body weight ratio and heart weight to tibia length ratio are calculated as indices of hypertrophy.

    • Histological analysis can be performed to assess myocyte size and fibrosis.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of 14,15-EET and its analogs are mediated through multiple signaling pathways. Understanding these pathways is key to assessing their translational potential.

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects cluster_outcomes Cardiovascular Outcomes Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolized by 14,15-EET 14,15-EET CYP450 Epoxygenase->14,15-EET sEH Soluble Epoxide Hydrolase (sEH) 14,15-EET->sEH Degraded by Vasodilation Vasodilation 14,15-EET->Vasodilation Anti-inflammation Anti-inflammation 14,15-EET->Anti-inflammation Anti-fibrosis Anti-fibrosis 14,15-EET->Anti-fibrosis 14,15-DHET 14,15-DHET (less active) sEH->14,15-DHET EET Analog\n(this compound) EET Analog (this compound) EET Analog\n(this compound)->Vasodilation EET Analog\n(this compound)->Anti-inflammation EET Analog\n(this compound)->Anti-fibrosis ENaC Inhibition Inhibition of Epithelial Na+ Channel (ENaC) EET Analog\n(this compound)->ENaC Inhibition sEH Inhibitor sEH Inhibitor sEH Inhibitor->sEH Blood Pressure Reduction Blood Pressure Reduction Vasodilation->Blood Pressure Reduction Reduced Infarct Size Reduced Infarct Size Anti-inflammation->Reduced Infarct Size Attenuated Cardiac Hypertrophy Attenuated Cardiac Hypertrophy Anti-fibrosis->Attenuated Cardiac Hypertrophy ENaC Inhibition->Blood Pressure Reduction Experimental_Workflow cluster_discovery Compound Development & In Vitro Screening cluster_preclinical Preclinical In Vivo Models cluster_analysis Efficacy & Safety Assessment Synthesis of 14,15-EET Analog Synthesis of 14,15-EET Analog In Vitro Stability Assay In Vitro Stability Assay Synthesis of 14,15-EET Analog->In Vitro Stability Assay Receptor Binding/Activity Assay Receptor Binding/Activity Assay In Vitro Stability Assay->Receptor Binding/Activity Assay Hypertension Model Hypertension Model Receptor Binding/Activity Assay->Hypertension Model Ischemia-Reperfusion Model Ischemia-Reperfusion Model Receptor Binding/Activity Assay->Ischemia-Reperfusion Model Cardiac Hypertrophy Model Cardiac Hypertrophy Model Receptor Binding/Activity Assay->Cardiac Hypertrophy Model Hemodynamic Monitoring Hemodynamic Monitoring Hypertension Model->Hemodynamic Monitoring Biomarker Analysis Biomarker Analysis Hypertension Model->Biomarker Analysis Histopathology Histopathology Ischemia-Reperfusion Model->Histopathology Ischemia-Reperfusion Model->Biomarker Analysis Cardiac Hypertrophy Model->Histopathology Cardiac Hypertrophy Model->Biomarker Analysis Toxicity Studies Toxicity Studies Cardiac Hypertrophy Model->Toxicity Studies Hemodynamic Monitoring->Histopathology Histopathology->Biomarker Analysis Biomarker Analysis->Toxicity Studies Comparison_Strategies EET Analogs EET Analogs (e.g., this compound) **Advantages:** - Direct action, not dependent on endogenous EET production. - Can be designed for improved stability and pharmacokinetics. - Specificity for certain EET pathways may be achievable. **Disadvantages:** - Potential for off-target effects. - Development of specific agonists can be challenging. - May not replicate the full spectrum of endogenous EET effects. sEH Inhibitors sEH Inhibitors **Advantages:** - Amplify the effects of all endogenous EETs. - May have broader therapeutic effects due to increasing all epoxylipids. - Well-established drug target. **Disadvantages:** - Efficacy depends on sufficient endogenous EET production. - May increase levels of other sEH substrates with unknown effects. - Potential for drug-drug interactions. Therapeutic Goal Increase Bioavailability of Cardioprotective EETs Therapeutic Goal->EET Analogs Direct Approach Therapeutic Goal->sEH Inhibitors Indirect Approach

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 14,15-EE-8(Z)-E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 14,15-EE-8(Z)-E, adherence to rigorous safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This document provides a comprehensive overview of the essential procedures for the proper disposal of this compound, based on its chemical properties and standard laboratory safety practices.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.

PropertyValueSource
Formal Name rel-13-[(2R,3S)-3-pentyloxiranyl]-8Z-tridecenoic acid[1]
CAS Number 519038-93-8[1][2]
Molecular Formula C₂₀H₃₆O₃[1][2]
Molecular Weight 324.5 g/mol
Purity ≥98%
Formulation A solution in ethanol
Solubility (DMF) 10 mg/ml
Solubility (DMSO) 10 mg/ml
Solubility (Ethanol) 10 mg/ml
Solubility (PBS, pH 7.2) 0.5 mg/ml

Disposal Protocol

Objective: To safely dispose of this compound in accordance with environmental regulations and institutional safety policies.

Materials:

  • Waste this compound in ethanol solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated hazardous waste container (properly labeled)

  • Fume hood

  • Waste disposal tags or labels as required by your institution

Procedure:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary by location.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. As it is typically supplied in ethanol, it should be treated as a flammable organic solvent waste.

  • Use a Designated Waste Container:

    • Obtain a properly labeled hazardous waste container from your institution's EHS department. The container should be compatible with ethanol.

    • The label should clearly indicate "Hazardous Waste," the full chemical name "this compound in ethanol," and the approximate concentration and volume.

  • Transfer Waste: Carefully transfer the waste solution into the designated hazardous waste container. Avoid spills and splashes.

  • Secure the Container: Tightly cap the waste container to prevent evaporation and leakage. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Store Temporarily: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames. This is typically a satellite accumulation area for hazardous waste.

  • Arrange for Pickup: Follow your institution's procedures to arrange for the pickup of the hazardous waste by trained EHS personnel or a licensed hazardous waste disposal contractor.

Important Considerations:

  • Small Quantities: For very small quantities (microliters), it may be permissible to absorb the material onto an absorbent pad within a fume hood, allow the solvent to evaporate, and then dispose of the pad in the solid chemical waste stream. However, this should be confirmed with your institution's EHS office.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous waste.

  • Emergency Procedures: Be familiar with your laboratory's spill and emergency procedures. In case of a spill, evacuate the area, notify your supervisor and EHS, and follow the established spill cleanup protocol.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify this compound Waste B Consult Institutional EHS Guidelines A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Work in a Fume Hood C->D E Segregate as Flammable Organic Waste D->E F Transfer to Labeled Hazardous Waste Container E->F G Securely Cap and Store in Secondary Containment F->G H Arrange for EHS Waste Pickup G->H I End: Disposal Complete H->I

References

Navigating the Safe Handling of 14,15-EE-8(Z)-E: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 14,15-epoxyeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E), a structural analog of 14(15)-EET, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a safety data sheet for the compound with CAS number 519038-93-8 is available from some suppliers.[1] It is imperative that users procure and thoroughly review the complete SDS from their supplier before handling this compound. The information that is available indicates that this material should be considered hazardous.

Personal Protective Equipment (PPE): A Quantitative Overview

Based on general laboratory safety protocols for handling potentially hazardous chemicals, the following personal protective equipment is recommended.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from splashes.
GogglesANSI Z87.1Provides a tighter seal for splash and vapor protection.
Hand Protection Chemical-resistant glovesNitrile or NeopreneProtects skin from direct contact.
Body Protection Laboratory CoatStandardProtects skin and clothing from spills.
Respiratory Protection Fume Hood-To be used as the primary means of exposure control.
RespiratorNIOSH-approved (if required)For use in situations where a fume hood is not available or insufficient.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan outlines the key stages of its use in a laboratory setting.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (519038-93-8) on the label match the order.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Preparation and Handling:
  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Before use, allow the container to come to room temperature to prevent condensation.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid inhalation of any vapors or direct contact with skin and eyes.

  • Use only in well-ventilated areas.

In Case of Accidental Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be considered a hazardous chemical waste.

  • Container Management: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound throughout the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Receive this compound inspect Inspect Container start->inspect store Store Appropriately inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood conduct_experiment Conduct Experiment fume_hood->conduct_experiment collect_waste Collect Waste conduct_experiment->collect_waste exposure Accidental Exposure? conduct_experiment->exposure label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Licensed Service label_waste->dispose exposure->collect_waste No first_aid Administer First Aid exposure->first_aid Yes seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,15-EE-8(Z)-E
Reactant of Route 2
14,15-EE-8(Z)-E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.